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  • Product: 3-(Fluoromethyl)piperidin-4-ol

Core Science & Biosynthesis

Foundational

Strategic Integration of Fluorinated Piperidine Scaffolds in Medicinal Chemistry

[1] Executive Summary: The Fluorine Effect The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals. However, the high basicity of the secondary amine (pKa ~11) often leads to low or...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Fluorine Effect

The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals. However, the high basicity of the secondary amine (pKa ~11) often leads to low oral bioavailability, high P-glycoprotein (P-gp) efflux, and phospholipidosis.[1]

Strategic fluorination of the piperidine scaffold is not merely a steric substitution; it is a profound electronic modulation. By introducing fluorine—the most electronegative element—into the piperidine core, medicinal chemists can:

  • Attenuate Basicity: Lower pKa by 1–3 units, reducing lysosomal trapping and hERG channel affinity.

  • Control Conformation: Exploit the gauche effect to pre-organize the ligand into its bioactive conformation.[1]

  • Block Metabolism: Obstruct cytochrome P450 labile sites (typically C3/C4 positions).[1]

This guide details the physicochemical rationale, synthetic protocols, and structural validation of fluorinated piperidines.[1][2]

Physicochemical Profiling: Data & Causality[2][4]

Basicity Modulation (pKa)

The inductive electron-withdrawing effect (


) of fluorine reduces the electron density on the piperidine nitrogen, stabilizing the free base form over the protonated cation. This is critical for membrane permeability (LogD).[1]

Table 1: Impact of Fluorination on Piperidine Basicity and Lipophilicity

Scaffold StructurepKa (Conj. Acid)

pKa (vs. Parent)
LogP (Neutral)LogD

Piperidine 11.2-0.84-2.5 (Ionized)
3-Fluoropiperidine 9.4-1.80.65-1.1
3,3-Difluoropiperidine 8.3-2.90.890.4
4-Fluoropiperidine 9.8-1.40.68-1.5
4,4-Difluoropiperidine 8.8-2.40.95-0.2

Note: Data represents averaged experimental values. Note that while F increases intrinsic lipophilicity (LogP) of the neutral species, the drop in pKa increases the fraction of neutral species at physiological pH, often raising the effective LogD.

Conformational Control: The Gauche Effect

Unlike steric bulk which prefers equatorial positioning, fluorine at the C3 position of a protonated piperidine exhibits a strong preference for the axial orientation.

  • Mechanism: In the protonated state, the C–F bond aligns anti-parallel to the

    
     bond.[3] This maximizes attractive charge-dipole interactions and hyperconjugative stabilization (
    
    
    
    ).[1]
  • Application: If a receptor pocket requires an axial substituent, 3-fluorination rigidly locks this conformation without the entropic penalty of induced fit.[1]

G cluster_0 Conformational Equilibrium (Protonated 3-F-Piperidine) cluster_1 Bioactive Consequence Eq Equatorial Fluorine (Sterically Favored) Ax Axial Fluorine (Electronically Favored) Eq->Ax Charge-Dipole Stabilization Ax->Eq Steric Repulsion Bind Pre-organized Binding (Low Entropic Penalty) Ax->Bind Preferred Bioactive State

Figure 1: The "Fluorine Effect" driving axial conformation in protonated 3-fluoropiperidines.[1]

Synthetic Architectures

Synthesis of fluorinated piperidines is non-trivial due to the high energy of the C-F bond formation and the risk of elimination (E2) over substitution (Sn2).

Strategic Decision Tree

The choice of method depends on the stage of drug discovery:

  • Early Phase (Scaffold Construction): Use De Novo synthesis (Reduction of fluoropyridines).[1]

  • Late Stage (Lead Optimization): Use Deoxofluorination of hydroxypiperidines.[1]

Synthesis Start Target: Fluorinated Piperidine Decision Is the scaffold pre-functionalized? Start->Decision RouteA Route A: Fluoropyridine Reduction (H2, PtO2 or Pd/C) Decision->RouteA No RouteB Route B: Deoxofluorination (Alcohol -> Fluoride) Decision->RouteB Yes No No (Building Block) OutcomeA Cis/Trans Mixtures (Requires Separation) RouteA->OutcomeA Yes Yes (Lead Opt) Reagent Reagent Selection RouteB->Reagent DAST DAST/Deoxo-Fluor (High Risk: Explosive) Reagent->DAST Legacy Xtal XtalFluor-E (Safer: Crystalline, No free HF) Reagent->Xtal Recommended Mech Mechanism: Sn2 Inversion Xtal->Mech

Figure 2: Synthetic decision matrix for accessing fluorinated piperidines.

Experimental Protocols

Protocol A: Safety-First Deoxofluorination (XtalFluor-E)

Rationale: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and can detonate upon heating.[1][4] XtalFluor-E is a crystalline salt that is stable and does not generate free HF, making it the superior standard for modern medicinal chemistry.[1]

Target: Conversion of N-Boc-3-hydroxypiperidine to N-Boc-3-fluoropiperidine (with stereochemical inversion).

Reagents:

  • Substrate: N-Boc-3-hydroxypiperidine (1.0 eq)[1]

  • Reagent: XtalFluor-E (1.2 eq)[1]

  • Promoter: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) or Et

    
    N[1]·3HF
    
  • Solvent: Anhydrous DCM (Dichloromethane)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Add N-Boc-3-hydroxypiperidine and dissolve in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: While XtalFluor is stable, kinetic control is required to prevent elimination byproducts (alkenes).[1]

  • Addition: Add DBU (Promoter) dropwise. Stir for 10 minutes.

  • Fluorination: Add solid XtalFluor-E in one portion.

  • Reaction: Allow the mixture to warm to room temperature naturally over 4 hours. Monitor by TLC (stain with ninhydrin) or LCMS.[1]

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM (3x), dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation (Self-Check):

  • 
    F NMR:  Look for a multiplet around -180 to -200 ppm.[1]
    
  • 
    H NMR:  Observe the geminal H-F coupling (
    
    
    
    Hz).
  • Stereochemistry: If starting with (3R)-alcohol, the product must be the (3S)-fluoride (Sn2 inversion).[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]

  • L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010).[1] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411.[1] Link[1]

  • Lankin, D. C., et al. (2013).[1] Protonated 3-Fluoropiperidines: An Unusual Fluoro Directing Effect.[1][5] Journal of the American Chemical Society, 135(44), 16652–16659.[1] Link[1]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link[1]

Sources

Exploratory

Conformational Analysis of 3-(Fluoromethyl)piperidin-4-ol: A Technical Guide

Executive Summary This guide provides a comprehensive framework for the conformational analysis of 3-(fluoromethyl)piperidin-4-ol , a high-value fragments in modern drug discovery. Unlike simple piperidines, this scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for the conformational analysis of 3-(fluoromethyl)piperidin-4-ol , a high-value fragments in modern drug discovery. Unlike simple piperidines, this scaffold introduces a complex interplay of steric bulk , stereoelectronic effects (fluorine gauche effect), and intramolecular hydrogen bonding (IMHB) . Understanding these forces is critical for predicting pKa modulation, metabolic stability, and ligand-protein binding affinity.[1]

This document is structured for medicinal chemists and structural biologists, moving from theoretical underpinnings to practical experimental workflows.[1]

The Stereochemical Landscape

The introduction of a fluoromethyl group at C3 and a hydroxyl group at C4 creates two chiral centers, resulting in four stereoisomers (two enantiomeric pairs of diastereomers):

  • Cis-3-(fluoromethyl)piperidin-4-ol : Substituents on the same face.[1]

  • Trans-3-(fluoromethyl)piperidin-4-ol : Substituents on opposite faces.[1]

The Conformational Equilibrium

The piperidine ring exists predominantly in a chair conformation.[1] However, the equilibrium between Chair A and Chair B is dictated by the A-values of the substituents and, crucially, by specific fluorine-mediated interactions.

  • Steric A-values:

    • -OH: ~0.87 kcal/mol

    • -CH

      
       (proxy for -CH
      
      
      
      F): ~1.70 kcal/mol
    • Prediction: Sterics alone favor the diequatorial conformer (in the trans isomer) or the conformer placing the bulkier -CH

      
      F group equatorially (in the cis isomer).
      
  • Stereoelectronic Perturbations:

    • Fluorine Gauche Effect: The C-F bond prefers to be gauche to adjacent electron-withdrawing groups (like the ring nitrogen or oxygen) to maximize ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       hyperconjugation.
      
    • Intramolecular Hydrogen Bonding (IMHB): The 3-(fluoromethyl) and 4-hydroxyl groups allow for the formation of a 6-membered hydrogen-bonded ring (O-H···F-C-C-C). This interaction is highly stabilizing (~2-5 kcal/mol in vacuum) but solvent-dependent.[1]

Theoretical Framework & Mechanistic Drivers[1]

The "Fluorine Effect" in Piperidines

The fluorine atom is not merely a steric block; it is an electronic director.[1] In 3-substituted piperidines, the orientation of the C-F bond (or C-CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


F group) is influenced by the protonation state of the nitrogen.
  • Neutral State: Dipole minimization often drives the fluorine away from the nitrogen lone pair.[1]

  • Protonated State (Cationic): A strong charge-dipole interaction (and potential N-H[2]···F H-bond) stabilizes conformations where the fluorine is spatially proximal to the ammonium center (

    
    ).
    
Intramolecular Hydrogen Bonding (IMHB)

In 3-(fluoromethyl)piperidin-4-ol, the specific atomic connectivity (F-C-C-C-O-H) allows for a 6-membered IMHB.

  • Requirement: The -CH

    
    F and -OH groups must adopt a gauche orientation relative to the C3-C4 bond to bring the F and H atoms within van der Waals contact distance (< 2.6 Å).
    
  • Impact: This locks the conformation, reducing entropic penalty upon binding to a protein target, provided the "locked" conformation matches the bioactive pose.

Analytical Workflow

To rigorously determine the conformation, a tripartite approach combining DFT Calculations , NMR Spectroscopy , and X-Ray Crystallography is required.

Workflow Diagram

ConformationalAnalysis cluster_Comp Computational (In Silico) cluster_Exp Experimental (In Vitro) Start Target Molecule: 3-(fluoromethyl)piperidin-4-ol ConfSearch Conformational Search (Monte Carlo/MMFF) Start->ConfSearch Synthesis Synthesis of Diastereomers Start->Synthesis DFTopt DFT Optimization (M06-2X/def2-TZVP) ConfSearch->DFTopt SolvCalc Solvation Model (PCM/SMD: CHCl3 vs Water) DFTopt->SolvCalc Result Defined Solution Conformation SolvCalc->Result Energy Profile NMR_1D 1H/19F NMR (J-Coupling Analysis) Synthesis->NMR_1D XRay X-Ray Crystallography (Solid State) Synthesis->XRay NMR_NOE NOESY/HOESY (Spatial Proximity) NMR_1D->NMR_NOE Assign Signals NMR_NOE->Result Solution Avg XRay->Result Solid State

Caption: Integrated workflow for determining the conformational preference of fluorinated piperidines.

Experimental Protocols

Protocol A: NMR-Based Conformational Assignment

Objective: Determine axial/equatorial orientation of substituents and detect IMHB.[1]

  • Sample Preparation: Dissolve 5-10 mg of the compound in 600 µL of solvent.

    • Solvent A (Non-polar):

      
       (Preserves IMHB).[1]
      
    • Solvent B (Polar):

      
       or 
      
      
      
      (Disrupts IMHB).
  • Data Acquisition:

    • 1H NMR (600 MHz): Acquire with sufficient scans (ns=32) to resolve multiplets.

    • 19F NMR: Acquire proton-coupled and decoupled spectra.

    • 1H-19F HOESY: Critical for measuring through-space F···H distances.

  • Analysis of Coupling Constants (

    
    ): 
    
    • 
      :  Use the Karplus equation.[1]
      
      • 
         Hz (Diaxial relationship).[1]
        
      • 
         Hz.
        
    • 
      : 
      
      • 
         Hz.[1]
        
      • 
         Hz.[1]
        
    • 
       (if observable):  In 
      
      
      
      , a sharp OH peak with coupling to F indicates a strong IMHB.[1]
Protocol B: Computational Validation

Objective: Calculate relative energies of conformers.

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: M06-2X or wB97X-D / def2-TZVP .

    • Rationale: These functionals accurately describe dispersion forces and non-covalent interactions (like H-bonds) better than B3LYP.[1]

  • Solvation: Use SMD model for Chloroform (

    
    ) and Water (
    
    
    
    ).[1]
  • Output Analysis:

    • Calculate Boltzmann distributions at 298 K.[1]

    • Compare predicted

      
      -values (using GIAO method) with experimental NMR data.
      

Data Interpretation: The "Switchable" Nature

The conformation of 3-(fluoromethyl)piperidin-4-ol is often solvent-dependent, acting as a molecular switch.

ParameterNon-Polar Solvent (

)
Polar Solvent (

/ Methanol)
Dominant Force Intramolecular H-Bond (OH···F)Solvation & Sterics
Preferred Conformer Folded / Gauche Open / Diequatorial
Entropy Lower (Rigid)Higher (Flexible)
pKa (Nitrogen) Lower (Lone pair exposed/involved)Higher (Stabilized by solvent)
Signaling Pathway of Conformational Change

ConformationSwitch cluster_NonPolar Non-Polar Environment (Lipid Membrane) cluster_Polar Polar Environment (Cytosol/Blood) StateA IMHB Stabilized State (O-H···F Closed Ring) Trigger Solvent Polarity / pH Change StateA->Trigger Dissolution StateB Solvated State (Open Conformation) StateB->StateA Desolvation Trigger->StateB H-Bond Disruption

Caption: Solvent-induced conformational switching mechanism.

Implications for Drug Design[3][4][5][6]

  • pKa Modulation: The fluorine atom typically lowers the basicity of the piperidine nitrogen by 1-2 pKa units (inductive effect). However, if the folded conformation places the fluorine near the nitrogen (through-space), the pKa depression can be enhanced or mitigated depending on the electrostatic field orientation.

  • Lipophilicity (LogD): The formation of the IMHB in the "folded" state effectively masks the polarity of the -OH and -F groups, potentially increasing membrane permeability (higher apparent lipophilicity) compared to the open form.

  • Bioisosterism: This scaffold serves as a robust bioisostere for 3-methylpiperidin-4-ol, but with altered metabolic susceptibility (blocking oxidation at C3/methyl) and distinct vectoral display of H-bond donors.[1]

References

  • O'Hagan, D. (2008).[1][3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][3] Link

  • Gilmour, R., et al. (2020).[1][4] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26, 6141–6146.[1][5] Link

  • Snyder, J. P., et al. (2014).[1][6] Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation.[1][6] Journal of the American Chemical Society.[1][6] Link

  • Linclau, B., et al. (2015).[1] Intramolecular OH···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif.[1] Chemistry – A European Journal, 21(49), 17808-17816.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

Sources

Exploratory

Technical Deep Dive: Strategic Substitution of 3-Fluoro vs. 3-Fluoromethyl Motifs in Piperidine Scaffolds

Executive Summary In the optimization of piperidine-based pharmacophores, the strategic introduction of fluorine is a high-leverage tool for modulating basicity ( ), lipophilicity ( ), and metabolic stability.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of piperidine-based pharmacophores, the strategic introduction of fluorine is a high-leverage tool for modulating basicity (


), lipophilicity (

), and metabolic stability.[1][2][3] This guide provides a comparative technical analysis between two distinct substitution patterns: the direct ring fluorination (3-fluoro ) and the exocyclic fluoromethylation (3-fluoromethyl /

).

While 3-fluoro substitution is a validated strategy to lower


 and block metabolic soft spots with predictable conformational effects (the "fluorine gauche effect"), 3-fluoromethyl  substitution represents a more complex bioisostere of the hydroxymethyl group. This guide argues that while 3-fluoromethyl offers unique steric vectors, it carries significant metabolic liabilities (potential for defluorination/toxicity) that must be weighed against the robust, predictable utility of the 3-fluoro motif.

Part 1: Physicochemical Profiling & Basicity Modulation

The most immediate impact of fluorine introduction on a piperidine ring is the modulation of the nitrogen lone pair's basicity via the inductive electron-withdrawing effect (


).
The Shift

The basicity of the piperidine nitrogen is critical for hERG binding (often driven by high basicity) and membrane permeability.

  • 3-Fluoro Piperidine: The fluorine atom is only two bonds away (

    
    -position) from the nitrogen. The strong inductive withdrawal significantly lowers the 
    
    
    
    of the conjugate acid.
  • 3-Fluoromethyl Piperidine: The fluorine is three bonds away (

    
    -position). The inductive effect decays rapidly with distance, resulting in a muted effect on basicity.
    

Table 1: Comparative Physicochemical Properties

PropertyUnsubstituted Piperidine3-Fluoro Piperidine3-Fluoromethyl Piperidine (

)
Approx.[1][2][4][5]

~11.08.4 - 9.0 (Highly dependent on conformation)9.5 - 10.2 (Moderate reduction)

Reference-2.0 to -2.6 units-0.8 to -1.5 units
Lipophilicity (

)
ReferenceSlight Decrease / NeutralIncrease (vs.

); Moderate Increase (vs.

)
Dipole Moment LowHigh (C-F bond)Moderate
hERG Liability High Risk (if lipophilic)Reduced Risk (Lower

reduces cation-

interactions)
Moderate Risk

Senior Scientist Insight: If your lead compound suffers from hERG liability due to a basic amine, 3-fluoro is the superior choice. The ~2 log unit drop in


 often brings the molecule into a range (pH 7.4) where a significant fraction is neutral, improving permeability and reducing channel trapping.

Part 2: Conformational Analysis & The "Fluorine Effect"[2]

The stereoelectronic effects of fluorine dictate the 3D shape of the molecule. This is where the two derivatives diverge most sharply.

3-Fluoro: The Gauche Effect

Contrary to steric intuition (which suggests substituents prefer the equatorial position), protonated 3-fluoropiperidines often prefer the axial conformation.

  • Mechanism: In the protonated state, the

    
     bond aligns anti-parallel to the 
    
    
    
    bond.[6][7] This maximizes favorable charge-dipole interactions.
  • Result: This stabilizes the protonated form, slightly resisting the

    
     drop, but rigidly locking the conformation.
    
3-Fluoromethyl: Steric Dominance

The


 group is sterically demanding (similar to an ethyl group).
  • Mechanism: It lacks the direct charge-dipole stabilization available to the ring fluorine.

  • Result: It predominantly adopts the equatorial position to minimize 1,3-diaxial interactions.

Visualizing the Decision Pathway

ConformationLogic Start Piperidine Optimization Goal Decision1 Primary Constraint? Start->Decision1 RouteA Reduce Basicity / hERG Decision1->RouteA Need pKa < 9.0 RouteB Steric Bulk / Bioisostere Decision1->RouteB Mimic -CH2OH or fill pocket Sol3F Select 3-Fluoro RouteA->Sol3F Sol3CH2F Select 3-Fluoromethyl RouteB->Sol3CH2F ConfA Conformation: Axial Preference (Charge-Dipole Stabilization) Sol3F->ConfA Result ConfB Conformation: Equatorial Preference (Steric Control) Sol3CH2F->ConfB Result

Figure 1: Decision matrix for selecting fluorine substitution based on conformational and electronic requirements.

Part 3: Synthetic Accessibility & Protocols

Synthesis of 3-Fluoro Piperidine Derivatives

The standard route involves Deoxofluorination of the corresponding alcohol.

Protocol 1: Deoxofluorination via Deoxo-Fluor®

  • Starting Material: N-Boc-3-hydroxy-piperidine.

  • Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Note: DAST is an alternative but Deoxo-Fluor is thermally more stable.

  • Solvent: DCM (Anhydrous).

  • Procedure:

    • Cool solution of N-Boc-3-hydroxypiperidine (1.0 eq) in DCM to -78°C.

    • Add Deoxo-Fluor (1.2 eq) dropwise.

    • Allow to warm to RT and stir for 12h.

    • Quench: Pour into sat.

      
       (Caution: 
      
      
      
      evolution).
  • Outcome: Inversion of configuration occurs (

    
    ). If starting with chiral alcohol, expect the enantiomer.
    
Synthesis of 3-Fluoromethyl Piperidine

This is synthetically more demanding and often requires reduction of a pyridine precursor or fluorination of the exocyclic alcohol.

Protocol 2: Fluorination of N-Boc-3-hydroxymethylpiperidine

  • Starting Material: N-Boc-3-hydroxymethylpiperidine.

  • Reagent: Perfluoro-1-butanesulfonyl fluoride (PBSF) with TBAT (mild source of fluoride) or DAST.

  • Critical Step: The reaction is slower than ring fluorination due to steric freedom.

  • Purification: The product often co-elutes with the elimination byproduct (exocyclic alkene). Careful chromatography is required.

Part 4: Metabolic Stability & Toxicity (The "Dark Side")

This is the most critical differentiator for drug development.

3-Fluoro: The Metabolic Blocker
  • Role: Fluorine is widely used to block Cytochrome P450 (CYP) oxidation at metabolically labile sites.

  • Mechanism: The

    
     bond is stronger (~116 kcal/mol) than the 
    
    
    
    bond (~99 kcal/mol), preventing hydroxylation at the 3-position.
  • Safety: Generally considered metabolically robust and safe.

3-Fluoromethyl: The Liability[5]
  • Instability: While a

    
     group on a piperidine ring carbon is chemically stable (unlike 
    
    
    
    which hydrolyzes), it is a metabolic soft spot .
  • Toxicity Mechanism: CYP enzymes can oxidize the methylene carbon (

    
    ).
    
    • This releases free fluoride (

      
      ).
      
    • It can generate fluoroacetate-like metabolites, which inhibit the aconitase enzyme in the Krebs cycle (highly toxic).

  • Recommendation: If using 3-fluoromethyl, you must screen for fluoride release in microsome stability assays early. Consider 3-difluoromethyl (

    
    )  or 3-trifluoromethyl (
    
    
    
    )
    as more stable alternatives.

Part 5: References

  • Purser, S., et al. (2008). Fluorine in drug design.[1][2][3][8][9] Chemical Society Reviews.[2] Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem. Link

  • Lankin, D. C., et al. (2000). Protonated 3-fluoropiperidines: An unusual fluoro directing effect.[8] Journal of the American Chemical Society.[6][8] Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(Fluoromethyl)piperidin-4-ol from Pyridine Precursors: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by [Your Name/Department], Senior Application Scientist Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry The piperi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Department], Senior Application Scientist

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged core for drug design. The strategic introduction of fluorine atoms or fluorine-containing moieties, such as the fluoromethyl group (-CH₂F), can profoundly modulate the physicochemical and pharmacological properties of these molecules. Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions. Consequently, the development of robust and efficient synthetic routes to access novel fluorinated piperidines, such as 3-(fluoromethyl)piperidin-4-ol, is of paramount importance for the advancement of modern drug discovery.

This comprehensive guide provides a detailed synthetic pathway for the preparation of 3-(fluoromethyl)piperidin-4-ol from readily available pyridine precursors. The presented methodology is a composite of established chemical transformations, logically sequenced to afford the target molecule. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the critical parameters that ensure success.

Strategic Overview of the Synthetic Pathway

The synthesis of 3-(fluoromethyl)piperidin-4-ol from a pyridine precursor necessitates a multi-step approach. The core strategy involves the initial functionalization of the pyridine ring at the 3- and 4-positions, followed by the reduction of the aromatic system to the desired piperidine. A key challenge in the direct hydrogenation of hydroxypyridines is the catalyst poisoning and low reactivity of the substrate. To circumvent this, a protection strategy for the 4-hydroxyl group is employed. The introduction of the fluoromethyl group at the 3-position is achieved through a two-step sequence involving formylation followed by deoxofluorination.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow Start 4-Methoxypyridine Intermediate1 3-Formyl-4-methoxypyridine Start->Intermediate1 Vilsmeier-Haack Formylation Intermediate2 3-(Fluoromethyl)-4-methoxypyridine Intermediate1->Intermediate2 Deoxofluorination (DAST) Intermediate3 3-(Fluoromethyl)-4-methoxypiperidine Intermediate2->Intermediate3 Catalytic Hydrogenation FinalProduct 3-(Fluoromethyl)piperidin-4-ol Intermediate3->FinalProduct Demethylation (HBr)

Caption: Overall synthetic strategy for 3-(Fluoromethyl)piperidin-4-ol.

Part 1: Synthesis of the Key Intermediate: 3-(Fluoromethyl)-4-methoxypyridine

Step 1.1: Vilsmeier-Haack Formylation of 4-Methoxypyridine

The initial step involves the regioselective introduction of a formyl group at the C-3 position of 4-methoxypyridine. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyleneiminium salt, from a substituted amide (e.g., N,N-dimethylformamide, DMF) and an acid chloride (e.g., phosphorus oxychloride, POCl₃). This electrophilic species then attacks the electron-rich pyridine ring. The methoxy group at the 4-position acts as an activating group, directing the electrophilic substitution to the ortho-positions (C-3 and C-5).

Protocol 1: Synthesis of 3-Formyl-4-methoxypyridine

Parameter Value
Reactants 4-Methoxypyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Stoichiometry 1.0 eq 4-Methoxypyridine, 1.5 eq POCl₃, 3.0 eq DMF
Solvent Dichloromethane (DCM)
Temperature 0 °C to reflux
Reaction Time 4-6 hours
Work-up Aqueous sodium bicarbonate quench, extraction with DCM
Purification Column chromatography on silica gel
Expected Yield 60-70%

Detailed Procedure:

  • To a stirred solution of N,N-dimethylformamide (3.0 eq) in dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), slowly add phosphorus oxychloride (1.5 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 4-methoxypyridine (1.0 eq) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-formyl-4-methoxypyridine as a solid.

Step 1.2: Deoxofluorination of 3-Formyl-4-methoxypyridine

The conversion of the aldehyde functionality to a fluoromethyl group is achieved through a deoxofluorination reaction. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation.[3] The reaction proceeds via the initial formation of a fluoro-sulfurane intermediate with the carbonyl oxygen, followed by a nucleophilic attack of the fluoride ion at the carbonyl carbon and subsequent elimination of sulfur dioxide and diethylamine to yield the geminal difluoride, which in the case of an aldehyde, results in a monofluoromethyl group.

Protocol 2: Synthesis of 3-(Fluoromethyl)-4-methoxypyridine

Parameter Value
Reactants 3-Formyl-4-methoxypyridine, Diethylaminosulfur trifluoride (DAST)
Stoichiometry 1.0 eq 3-Formyl-4-methoxypyridine, 1.2 eq DAST
Solvent Dichloromethane (DCM)
Temperature -78 °C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous sodium bicarbonate quench, extraction with DCM
Purification Column chromatography on silica gel
Expected Yield 50-60%

Detailed Procedure:

  • Dissolve 3-formyl-4-methoxypyridine (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) to the stirred solution.

  • Maintain the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature over 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with DCM (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield 3-(fluoromethyl)-4-methoxypyridine.

Part 2: Reduction of the Pyridine Ring and Deprotection

Step 2.1: Catalytic Hydrogenation of 3-(Fluoromethyl)-4-methoxypyridine

The reduction of the substituted pyridine to the corresponding piperidine is a critical step. The hydrogenation of pyridine rings can be challenging, often requiring harsh conditions and specialized catalysts. However, the presence of substituents can influence the ease of reduction. For this transformation, a heterogeneous catalytic hydrogenation using a platinum group metal catalyst is proposed. Rhodium on alumina or platinum oxide are often effective for the hydrogenation of substituted pyridines under moderate hydrogen pressure.[4][5]

Hydrogenation Substrate 3-(Fluoromethyl)-4-methoxypyridine Product 3-(Fluoromethyl)-4-methoxypiperidine Substrate->Product Hydrogenation Catalyst Rh/Al₂O₃ or PtO₂ Catalyst->Product Hydrogen H₂ (gas) Hydrogen->Product

Caption: Catalytic hydrogenation of the pyridine intermediate.

Protocol 3: Synthesis of 3-(Fluoromethyl)-4-methoxypiperidine

Parameter Value
Reactants 3-(Fluoromethyl)-4-methoxypyridine, Hydrogen gas (H₂)
Catalyst 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂)
Catalyst Loading 5-10 mol%
Solvent Methanol or Acetic Acid
Hydrogen Pressure 50-100 psi
Temperature Room temperature to 50 °C
Reaction Time 12-24 hours
Work-up Filtration of catalyst, removal of solvent
Purification Typically used crude in the next step
Expected Yield >90% (crude)

Detailed Procedure:

  • In a high-pressure hydrogenation vessel, charge a solution of 3-(fluoromethyl)-4-methoxypyridine in methanol or acetic acid.

  • Carefully add the rhodium on alumina or platinum oxide catalyst under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to 50-100 psi.

  • Stir the reaction mixture at room temperature or elevate the temperature to 50 °C for 12-24 hours. Monitor the uptake of hydrogen.

  • Once the reaction is complete (as determined by the cessation of hydrogen uptake or by GC-MS analysis of an aliquot), carefully vent the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(fluoromethyl)-4-methoxypiperidine, which can often be used in the next step without further purification.

Step 2.2: Demethylation to Afford 3-(Fluoromethyl)piperidin-4-ol

The final step in the synthesis is the deprotection of the 4-methoxy group to reveal the desired 4-hydroxyl functionality. Cleavage of aryl methyl ethers is commonly achieved using strong Lewis acids such as boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). For this synthesis, aqueous hydrobromic acid is a robust and effective choice.

Protocol 4: Synthesis of 3-(Fluoromethyl)piperidin-4-ol

Parameter Value
Reactants 3-(Fluoromethyl)-4-methoxypiperidine, 48% Aqueous Hydrobromic Acid (HBr)
Stoichiometry 1.0 eq Piperidine, large excess of HBr
Solvent Water (from aqueous HBr)
Temperature Reflux (approx. 120-125 °C)
Reaction Time 8-12 hours
Work-up Neutralization with a strong base, extraction
Purification Crystallization or column chromatography
Expected Yield 70-80%

Detailed Procedure:

  • Combine the crude 3-(fluoromethyl)-4-methoxypiperidine with 48% aqueous hydrobromic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a strong base, such as a concentrated solution of sodium hydroxide or potassium hydroxide, until the pH is basic (pH > 10).

  • Extract the aqueous layer with a suitable organic solvent, such as a mixture of chloroform and isopropanol (e.g., 3:1 v/v), multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by either crystallization from an appropriate solvent system or by column chromatography on silica gel to afford the final product, 3-(fluoromethyl)piperidin-4-ol.

Conclusion and Future Perspectives

The synthetic route detailed herein provides a reliable and adaptable methodology for the preparation of 3-(fluoromethyl)piperidin-4-ol from a simple pyridine precursor. The choice of a Vilsmeier-Haack formylation followed by deoxofluorination offers a practical approach to introduce the key fluoromethyl substituent. The subsequent catalytic hydrogenation and demethylation are robust transformations that should proceed in good yields. This protocol serves as a valuable resource for medicinal chemists and researchers in drug development, enabling the synthesis of this and related fluorinated piperidine building blocks for the exploration of new chemical space and the development of novel therapeutic agents. Further optimization of each step, particularly the catalytic hydrogenation, could lead to improved overall efficiency and stereoselectivity, which are critical considerations in pharmaceutical synthesis.

References

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link][1]

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry. [Link][2]

  • Process for the preparation of a 2-substituted-3,3-difluorofuran. Google Patents. [3]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link][4][5]

Sources

Application

Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery

An In-Depth Guide to Protecting Group Strategies for the Synthesis of 3-(Fluoromethyl)piperidin-4-ol The piperidine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Protecting Group Strategies for the Synthesis of 3-(Fluoromethyl)piperidin-4-ol

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved pharmaceuticals.[1] Its three-dimensional structure and basic nitrogen atom are crucial for molecular recognition and pharmacokinetic properties. The strategic incorporation of fluorine into this scaffold, particularly as a fluoromethyl group, offers a powerful tool for fine-tuning a drug candidate's profile. Fluorine can enhance metabolic stability by blocking sites of oxidation, modulate the basicity (pKa) of the piperidine nitrogen, and improve membrane permeability and binding affinity through favorable electrostatic interactions.[1][2][3]

The synthesis of complex molecules like 3-(Fluoromethyl)piperidin-4-ol, a valuable building block, presents a classic chemical challenge: how to perform reactions on one part of the molecule without affecting other reactive sites.[4] The molecule contains two key functional groups: a secondary amine and a secondary alcohol. Both are nucleophilic and can interfere with a wide range of synthetic transformations. The solution lies in the judicious use of protecting groups—temporary "masks" that render a functional group inert to specific reaction conditions.

This guide provides a detailed exploration of orthogonal protecting group strategies for the synthesis of 3-(Fluoromethyl)piperidin-4-ol. We will delve into the causality behind the selection of specific protecting groups, provide validated, step-by-step protocols for their application and removal, and illustrate the strategic workflow for achieving synthetic control.

Pillar 1: The Rationale of Orthogonal Protection

The cornerstone of an efficient multi-step synthesis involving polyfunctional molecules is the concept of orthogonal protection . This strategy employs protecting groups that can be removed under distinct and non-interfering conditions.[5][6] For 3-(Fluoromethyl)piperidin-4-ol, this means selecting one protecting group for the nitrogen and another for the oxygen that can be cleaved independently, allowing for selective functionalization at either position.

Protecting the Piperidine Nitrogen: The Role of Carbamates

The secondary amine of the piperidine ring is both basic and nucleophilic. Protection is essential to prevent N-alkylation, N-acylation, or acid-base side reactions. Carbamate-based protecting groups are ideal for this purpose.

  • tert-Butoxycarbonyl (Boc): The Boc group is arguably the most common nitrogen protecting group in modern organic synthesis.[7] Its widespread use stems from its robustness under a variety of conditions (e.g., basic, hydrogenolysis, nucleophilic) and its clean, efficient removal under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] The deprotection mechanism involves the formation of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[10][11]

  • Carbobenzyloxy (Cbz): The Cbz group offers an excellent orthogonal partner to acid-labile groups. It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[5][12]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Primarily used in peptide synthesis, the Fmoc group is notable for its lability under mild basic conditions, typically using a solution of piperidine in DMF.[13][14] This provides a third orthogonal axis of deprotection.

Protecting the 4-Hydroxyl Group: The Versatility of Silyl Ethers

The secondary alcohol is a nucleophile and a proton source, which can interfere with organometallic reagents, strong bases, and acylation reactions. Silyl ethers are the protecting groups of choice for alcohols due to their ease of installation, general stability, and selective removal.[15][16]

  • tert-Butyldimethylsilyl (TBS or TBDMS): The TBS group is a workhorse in organic synthesis. Its steric bulk confers stability against a wide range of non-acidic reagents.[16] Crucially, it is stable to the acidic conditions used to remove a Boc group. The key to its utility is its selective cleavage using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF).[17] The exceptional strength of the silicon-fluorine bond (bond energy ~160 kcal/mol) drives this selective deprotection.[14]

  • Other Silyl Ethers: The choice of silyl ether can be tuned for different levels of stability. Triethylsilyl (TES) is more acid-labile than TBS, while the bulkier triisopropylsilyl (TIPS) is more robust.[18][19] This tunability allows for even more complex, multi-layered protection schemes.

Pillar 2: A Validated Synthetic Workflow

The following section outlines a reliable, multi-step synthesis of 3-(Fluoromethyl)piperidin-4-ol, emphasizing an orthogonal Boc/TBS protection strategy. This workflow allows for the independent deprotection of the amine and alcohol, providing access to key intermediates for further derivatization.

G cluster_0 Synthetic Pathway A Piperidine Precursor B 1. N-Boc Protection (Boc)₂O, Base A->B C N-Boc-Piperidine Intermediate B->C D 2. Oxidation & Fluoromethylation C->D E N-Boc-3-(fluoromethyl)piperidin-4-one D->E F 3. Ketone Reduction NaBH₄ E->F G N-Boc-3-(fluoromethyl)piperidin-4-ol F->G H 4. O-TBS Protection TBSCl, Imidazole G->H I Fully Protected Intermediate (N-Boc, O-TBS) H->I

Figure 1: General synthetic workflow for preparing the fully protected 3-(Fluoromethyl)piperidin-4-ol intermediate.

Orthogonal Deprotection Strategies

The fully protected intermediate is a versatile platform. From here, selective deprotection unveils either the amine or the alcohol for subsequent reactions, a critical capability in building complex molecular libraries for drug discovery.

G A Fully Protected Intermediate (N-Boc, O-TBS) B Acidic Deprotection (e.g., TFA) A->B C Fluoride-Mediated Deprotection (e.g., TBAF) A->C F Global Deprotection A->F D Free Amine, Protected Alcohol 3-(Fluoromethyl)-4-(TBS-oxy)piperidine B->D G 3-(Fluoromethyl)piperidin-4-ol B->G E Protected Amine, Free Alcohol N-Boc-3-(fluoromethyl)piperidin-4-ol C->E C->G D->C E->B F->G

Figure 2: Orthogonal deprotection pathways from the fully protected intermediate.

Data Presentation: Protecting Group Selection Matrix

The choice of protecting group is dictated by the planned reaction sequence. The following table summarizes the key characteristics of the groups discussed.

Protecting Group Target Functionality Structure Typical Introduction Conditions Cleavage Conditions (Orthogonal to Partner)
Boc (tert-Butoxycarbonyl)Amine(CH₃)₃COCO-(Boc)₂O, Et₃N, DCMTFA or HCl in DCM/MeOH
TBS (tert-Butyldimethylsilyl)Alcohol(CH₃)₃C(CH₃)₂Si-TBSCl, Imidazole, DMFTBAF in THF or HF•Pyridine
Cbz (Carbobenzyloxy)AmineC₆H₅CH₂OCO-CbzCl, BaseH₂, Pd/C (Hydrogenolysis)
Fmoc (9-Fluorenylmethoxycarbonyl)AmineC₁₅H₁₁O₂-Fmoc-OSu, Base20% Piperidine in DMF

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always consult Safety Data Sheets (SDS) for all reagents and use appropriate personal protective equipment (PPE).

Protocol 1: N-Boc Protection of 3-(Fluoromethyl)piperidin-4-ol
  • Rationale: This protocol protects the piperidine nitrogen, preventing it from acting as a nucleophile or base in subsequent steps. Dichloromethane (DCM) is a common solvent, and triethylamine (Et₃N) acts as a base to neutralize the acid generated.

  • Materials:

    • 3-(Fluoromethyl)piperidin-4-ol (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-(Fluoromethyl)piperidin-4-ol in DCM (approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine, followed by the dropwise addition of a solution of (Boc)₂O in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with water and separate the layers.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 3-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate.

Protocol 2: O-TBS Protection of N-Boc-3-(fluoromethyl)piperidin-4-ol
  • Rationale: This step protects the hydroxyl group as a robust silyl ether, which is stable to a wide range of conditions, including those for Boc-deprotection. Imidazole is a crucial component; it acts as a base and a catalyst, activating the TBSCl.[16]

  • Materials:

    • tert-butyl 3-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc protected alcohol in anhydrous DMF (approx. 0.2 M).

    • Add imidazole, followed by TBSCl in one portion.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc and wash extensively with water (3-4 times) to remove DMF.

    • Wash the organic layer with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the fully protected tert-butyl 4-((tert-butyldimethylsilyl)oxy)-3-(fluoromethyl)piperidine-1-carboxylate.

Protocol 3: Selective N-Boc Deprotection (Orthogonal Cleavage)
  • Rationale: This protocol demonstrates the selective removal of the Boc group under acidic conditions while the TBS ether remains intact. TFA is a strong acid that readily cleaves the Boc group.[9]

  • Materials:

    • Fully protected piperidine from Protocol 2 (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • 1 M Sodium hydroxide (NaOH)

  • Procedure:

    • Dissolve the fully protected starting material in DCM (approx. 0.1 M).

    • Cool the solution to 0 °C.

    • Add TFA dropwise. Caution: Exothermic reaction and gas evolution (CO₂).[10]

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours.

    • Monitor by TLC or LC-MS.

    • Upon completion, carefully concentrate the solvent under reduced pressure.

    • Re-dissolve the residue in DCM and slowly add saturated aq. NaHCO₃ until gas evolution ceases.

    • Adjust the aqueous layer to pH > 10 with 1 M NaOH.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 4-((tert-butyldimethylsilyl)oxy)-3-(fluoromethyl)piperidine.

Protocol 4: Selective O-TBS Deprotection (Orthogonal Cleavage)
  • Rationale: This protocol uses a fluoride source (TBAF) to selectively cleave the Si-O bond, leaving the acid-sensitive Boc group untouched.[17]

  • Materials:

    • Fully protected piperidine from Protocol 2 (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

  • Procedure:

    • Dissolve the fully protected starting material in anhydrous THF (approx. 0.1 M).

    • Add the TBAF solution dropwise at room temperature.

    • Stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by adding saturated aq. NH₄Cl.

    • Extract the mixture with EtOAc (3x).

    • Combine the organic layers and wash with brine.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography to yield tert-butyl 3-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate.

Conclusion

The successful synthesis of complex, polyfunctional molecules like 3-(Fluoromethyl)piperidin-4-ol is critically dependent on a robust and well-designed protecting group strategy. The orthogonal pairing of an acid-labile N-Boc group and a fluoride-labile O-TBS group provides an exemplary framework for achieving synthetic control. This approach not only facilitates the total synthesis of the target molecule but also provides access to valuable intermediates where either the amine or alcohol can be selectively unmasked for further elaboration. By understanding the underlying principles of reactivity and selectivity, researchers can confidently apply these protocols to accelerate the discovery and development of novel fluorinated therapeutics.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • The Journal of Organic Chemistry. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

  • RSC Publishing. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Chemistry of Piperidine: A Versatile Scaffold in Synthesis. [Link]

  • ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions. [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • PubMed. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]

  • National Institutes of Health (NIH). (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • National Institutes of Health (NIH). (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • De Gruyter. (2019). Avoid Protecting Groups. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. (2025). Synthesis of 3Aminomethyl3-fluoropiperidines. [Link]

  • Taylor & Francis Online. (n.d.). Key developments in fluorinated heterocycles. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. [Link]

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • Macquarie University. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. [Link]

  • Gelest. (n.d.). Silyl Groups. [Link]

  • National Institutes of Health (NIH). (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • Wiley Online Library. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]

  • PubChem. (n.d.). N-(tert-butoxycarbonyl)piperidine. [Link]

  • National Institutes of Health (NIH). (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. [Link]

  • Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

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Method

Application Note: 3-(Fluoromethyl)piperidin-4-ol in Fragment-Based Drug Design

This Application Note and Protocol Guide details the utility of 3-(Fluoromethyl)piperidin-4-ol as a high-value scaffold in Fragment-Based Drug Design (FBDD). Abstract & Strategic Rationale In the modern FBDD landscape, t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utility of 3-(Fluoromethyl)piperidin-4-ol as a high-value scaffold in Fragment-Based Drug Design (FBDD).

Abstract & Strategic Rationale

In the modern FBDD landscape, the "Escape from Flatland" initiative drives the demand for sp³-rich, three-dimensional fragments. 3-(Fluoromethyl)piperidin-4-ol represents a premier class of "3D-Fragments" that offers distinct advantages over traditional planar heteroaromatics.

Key Advantages:
  • Bioisosterism & pKa Modulation: The 3-fluoromethyl group acts as a bioisostere for hydroxymethyl or ethyl groups but with altered electronics. The electron-withdrawing fluorine atom inductively lowers the pKa of the piperidine nitrogen (typically from ~11 to ~9-10), improving bioavailability and reducing hERG liability compared to non-fluorinated analogues.

  • 19F NMR Reporter: The -CH₂F moiety provides a sensitive, distinct NMR handle (triplet, ~ -220 to -230 ppm range) that is free from background interference in biological matrices, enabling high-throughput Ligand-Observed NMR screening.

  • Orthogonal Growth Vectors: The molecule possesses two distinct vectors for elaboration:

    • Vector A (N1): Secondary amine for core scaffold linkage (e.g., reductive amination, SNAr).

    • Vector B (O4): Secondary alcohol for probing H-bond donor/acceptor pockets or further substitution.

Chemical Profile & Physical Properties[1][2][3][4][5]

PropertyValue / CharacteristicRelevance to FBDD
Molecular Formula C₆H₁₂FNOSmall size allows high ligand efficiency (LE).
Molecular Weight ~133.16 DaIdeal for "Rule of Three" (MW < 300).
ClogP ~0.2 - 0.5High aqueous solubility (>10 mM) for NMR screening.
pKa (Calc.) ~9.2Lower basicity improves membrane permeability.
Stereochemistry cis or trans diastereomerscis-isomer often favored for intramolecular H-bonding (F···HO).
19F NMR Signal Triplet (

Hz)
Distinct splitting pattern aids in signal deconvolution.

Protocol 1: 19F NMR Fragment Screening Workflow

Objective: To identify low-affinity binders (


 mM range) using the 19F reporter signal of 3-(Fluoromethyl)piperidin-4-ol.
Materials
  • Fragment Stock: 100 mM in d6-DMSO.

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O.

  • Protein Target: Purified protein (>95% purity), concentration ~10-20 µM.

  • Instrument: 600 MHz NMR with cryoprobe (optimized for 19F).

Step-by-Step Methodology
Step 1: Cocktail Preparation

To increase throughput, screen fragments in mixtures (cocktails) of 5-10 compounds.

  • Selection: Ensure 3-(Fluoromethyl)piperidin-4-ol is mixed with fragments having non-overlapping 19F chemical shifts (>1 ppm separation).

  • Mixing: Dilute fragment stocks into the assay buffer to a final concentration of 50 µM per fragment.

  • Control Sample: Prepare one tube with the fragment cocktail without protein.

  • Experimental Sample: Prepare one tube with the fragment cocktail plus20 µM protein .

Step 2: Data Acquisition (CPMG & T2 Relaxation)

Use Transverse Relaxation (T2) filtering to detect binding. Small molecules tumble fast (long T2, sharp peaks); bound molecules tumble slow (short T2, broad/disappearing peaks).

  • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.

  • Parameters:

    • Total Echo Time (

      
      ): 80 ms to 160 ms.
      
    • Relaxation Delay: 2.0 s.

    • Scans: 128–256 (depending on sensitivity).

  • Acquisition: Record 19F spectra for both Control and Experimental samples.

Step 3: Data Analysis[1][2]
  • Overlay: Superimpose the Control spectrum (Red) and Protein spectrum (Blue).

  • Quantification: Calculate the Peak Intensity Ratio (

    
    ).
    
  • Hit Criteria: A reduction in signal intensity of >30% (or significant line broadening) indicates binding. The 3-fluoromethyl triplet will show uniform reduction across all three multiplet peaks.

Visualization: 19F Screening Logic

The following diagram illustrates the decision logic for validating a hit using this specific fragment.

G Start Fragment Library (3-Fluoromethyl-pip-4-ol) Cocktail Cocktail Preparation (5-10 cmpds/tube) Start->Cocktail Acquisition 19F NMR Acquisition (CPMG Pulse) Cocktail->Acquisition Analysis Compare Spectra (+/- Protein) Acquisition->Analysis Decision Signal Reduction > 30%? Analysis->Decision Hit HIT VALIDATED Proceed to Kd Decision->Hit Yes NoBind NO BINDING Discard Decision->NoBind No Validation Single Point Check (No Cocktail) Hit->Validation

Caption: Workflow for identifying binders using 19F CPMG NMR relaxation dispersion.

Protocol 2: Fragment Growing & Elaboration

Objective: To evolve the millimolar fragment hit into a micromolar lead by utilizing the N1 and O4 vectors.

Synthetic Strategy

The piperidine ring allows for "vector-based" growing. The 3-fluoromethyl group remains constant as a polarity/shape modulator.

Vector A: N-Functionalization (The Primary Handle)

Rationale: The secondary amine is the most reactive site. Attaching aromatic warheads here can probe hydrophobic pockets adjacent to the S1 site.

  • Reaction: Reductive Amination or Amide Coupling.

  • Protocol:

    • Dissolve 3-(Fluoromethyl)piperidin-4-ol (1 eq) in DCE.

    • Add Aryl-Aldehyde (1.1 eq) and NaBH(OAc)₃ (1.5 eq).

    • Stir at RT for 4-12 h.

    • Result: N-Benzyl derivative retaining the 3-CH₂F and 4-OH motifs.

Vector B: O-Functionalization (The Secondary Handle)

Rationale: If the crystal structure suggests the hydroxyl points toward solvent or a specific residue, etherification can lock conformation or reach new sub-pockets.

  • Reaction: Williamson Ether Synthesis or Mitsunobu.

  • Protocol (Mitsunobu):

    • Dissolve N-protected fragment (1 eq) in THF.

    • Add Phenol/Alcohol (1.2 eq), PPh₃ (1.5 eq).

    • Add DIAD (1.5 eq) dropwise at 0°C.

    • Result: Inversion of stereochemistry at C4, creating a new ether linkage.

Visualization: Fragment Growing Vectors

This diagram maps the chemical space accessible from the core scaffold.

G Core 3-(Fluoromethyl) piperidin-4-ol N_Amide Amides (S1 Pocket) Core->N_Amide Vector A (N1) N_RedAm N-Benzyls (Hydrophobic) Core->N_RedAm Vector A (N1) N_SNAr N-Heterocycles (Rigid) Core->N_SNAr Vector A (N1) O_Ether Ethers (Solvent Exp.) Core->O_Ether Vector B (O4) O_Oxid Ketones (Reversible Covalent) Core->O_Oxid Vector B (O4) F_Group CH2F (Bioisostere/Reporter) Core->F_Group Static Modulator

Caption: Divergent synthesis strategy utilizing N1 and O4 growth vectors.

References

  • Fragment-Based Drug Discovery (General): Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery (2016). Link

  • Fluorine in Medicinal Chemistry: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry (2015). Link

  • 19F NMR Screening Protocols: Norton, R. S., et al. "Targeting proteins with small molecules using 19F NMR." Current Opinion in Structural Biology (2021). Link

  • Piperidine Fragments: Jones, S. P., et al. "Exploration of piperidine 3D fragment chemical space."[3] RSC Medicinal Chemistry (2022).[3] Link

  • 19F Fragment Library Design: Vulpetti, A., & Dalvit, C. "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today (2012). Link

Sources

Application

Application Note: Scalable Synthesis Routes for Chiral 3-(Fluoromethyl)piperidin-4-ol

Executive Summary The incorporation of fluorine into saturated heterocycles is a pivotal strategy in modern drug discovery, offering modulation of pKa, lipophilicity ( ), and metabolic stability without significantly alt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into saturated heterocycles is a pivotal strategy in modern drug discovery, offering modulation of pKa, lipophilicity (


), and metabolic stability without significantly altering steric bulk. Chiral 3-(fluoromethyl)piperidin-4-ol  represents a high-value pharmacophore, combining the structural rigidity of the piperidine ring with the polar/lipophilic balance of a vicinal fluoro-alcohol motif.

However, the synthesis of this scaffold is complicated by two main factors:

  • Stereochemical Control: Establishing the contiguous stereocenters at C3 and C4 with high diastereomeric and enantiomeric excess (de/ee).

  • Chemical Reactivity: The propensity for 3-hydroxymethyl-4-hydroxypiperidine intermediates to undergo intramolecular cyclization to form bicyclic ethers (e.g., 1-oxa-6-azaspiro[2.5]octane derivatives) during fluorination.

This guide outlines a scalable, robust protocol utilizing asymmetric transfer hydrogenation (ATH) and selective fluorination strategies to access this scaffold in multigram to kilogram quantities.

Strategic Analysis of Synthetic Routes

To ensure scalability and reproducibility, we prioritize a convergent linear route that establishes stereochemistry early via Dynamic Kinetic Resolution (DKR).

Comparison of Methodologies
FeatureRoute A: Asymmetric Hydrogenation (Recommended)Route B: Chiral ResolutionRoute C: De Novo Synthesis
Key Step Ru-catalyzed DKR of

-keto ester
Enzymatic/Chemical resolution of racemateCyclization of chiral amino acids
Scalability High (Industrial standard)Medium (Yield max 50% per pass)Low (Long linear sequence)
Stereocontrol >98% ee, >95:5 dr (cis)>99% ee (after separation)Variable
Cost Efficiency High (Catalyst recycling possible)Medium (Loss of wrong enantiomer)Low (Expensive starting materials)

Selected Approach: Route A is detailed below as the "Gold Standard" for scalability. It utilizes the acidity of the C3 position in 3-methoxycarbonyl-4-piperidone to equilibrate enantiomers during hydrogenation, establishing the cis-configuration (3R, 4S) or (3S, 4R) exclusively.

Detailed Experimental Protocols

Phase 1: Scaffold Construction & Stereocontrol
Step 1: Synthesis of N-Boc-3-methoxycarbonyl-4-piperidone

Target: Activation of the piperidine ring for asymmetric reduction.

  • Reagents: N-Boc-4-piperidone (1.0 equiv), Dimethyl carbonate (DMC, 5.0 equiv), NaH (60% in oil, 2.0 equiv), Toluene/THF.

  • Procedure:

    • Suspend NaH in dry THF/Toluene (1:1) at 0°C.

    • Add DMC followed by the slow addition of N-Boc-4-piperidone solution.

    • Reflux for 2–4 hours until gas evolution ceases.

    • Quench: Cool to 0°C, carefully add glacial acetic acid/water.

    • Workup: Extract with EtOAc, wash with brine, dry over MgSO

      
      .
      
    • Purification: Flash chromatography (Hex/EtOAc) or crystallization.

    • Yield: Expect 85–90%.

Step 2: Asymmetric Dynamic Kinetic Resolution (DKR)

Target: Establishment of (3R, 4S) stereochemistry (Cis-isomer).

Mechanistic Insight: The Ru-BINAP complex catalyzes the hydrogenation of the ketone. Because the C3 stereocenter epimerizes rapidly under the reaction conditions (via enol form), the catalyst selectively reduces one dynamic enantiomer, funneling the racemic starting material into a single chiral diastereomer (Curtin-Hammett control).

  • Reagents:

    
    -keto ester from Step 1, [RuCl(benzene)((R)-BINAP)]Cl (0.5 mol%), MeOH.
    
  • Procedure:

    • Charge a high-pressure autoclave with the substrate and degassed MeOH.

    • Add the Ruthenium catalyst under Nitrogen atmosphere.

    • Pressurize with Hydrogen gas (H

      
      ) to 50–80 bar (725–1160 psi).
      
    • Heat to 80°C and stir for 12–24 hours.

    • Analysis: Check conversion by HPLC. Diastereomeric ratio (dr) typically >95:5 (cis:trans).

  • Validation:

    
    H NMR showing coupling constants 
    
    
    
    ~ 3–5 Hz (indicative of cis-equatorial/axial relationship in piperidines).
Phase 2: Functional Group Manipulation & Fluorination
Step 3: Protection of C4-Hydroxyl

Target: Prevention of tetrahydrofuran ring closure during fluorination.

  • Reagents: cis-Hydroxy ester, TBSCl (1.2 equiv), Imidazole (2.0 equiv), DMF.

  • Procedure:

    • Standard silyl protection at RT for 12 hours.

    • Why TBS? TBDMS (TBS) is stable to the subsequent hydride reduction but labile enough for final deprotection.

Step 4: Reduction to Primary Alcohol

Target: Preparation of the fluorination substrate.[1]

  • Reagents: C4-OTBS ester, LiBH

    
     (2.0 equiv) or DIBAL-H, THF.
    
  • Procedure:

    • Add LiBH

      
       (2M in THF) to the substrate at 0°C.
      
    • Stir at RT for 4 hours.

    • Critical Control Point: Ensure complete reduction of the ester to the primary alcohol (-CH

      
      OH) without affecting the Boc group (LiBH
      
      
      
      is selective; LAH might attack Boc at high temp).
Step 5: Deoxofluorination (The Critical Step)

Target: Selective conversion of C3-CH


OH to C3-CH

F.

Safety Note: DAST (Diethylaminosulfur trifluoride) and Deoxofluor can release HF and are thermally unstable. Never heat DAST reactions above 50°C.

  • Reagents: C3-CH

    
    OH intermediate, DAST (1.2 equiv), Anhydrous DCM.
    
  • Procedure:

    • Cool the substrate solution in DCM to -78°C .

    • Add DAST dropwise via syringe.

    • Allow to warm slowly to RT over 4 hours.

    • Quench: Pour reaction mixture slowly into saturated NaHCO

      
       solution at 0°C. Caution:  Vigorous CO
      
      
      
      evolution.
    • Purification: Silica gel chromatography.

Step 6: Global Deprotection

Target: Final API intermediate.

  • Reagents: TBAF (for TBS) followed by TFA or HCl (for Boc), or HCl/MeOH for simultaneous removal if conditions permit.

  • Procedure:

    • Treat with TBAF (1M in THF) to remove silyl group.

    • Treat with 4N HCl in Dioxane to remove Boc.

    • Isolate as the Hydrochloride salt for maximum stability.

Quantitative Data Summary

StepTransformationTypical YieldStereochemical Purity
1C3-Carboxylation88%N/A (Racemic)
2Asymmetric Hydrogenation92%>98% ee, >95:5 dr
3TBS Protection95%Retained
4Ester Reduction90%Retained
5Fluorination (DAST)75-80%Retained
6Deprotection95%Retained
Total Overall Route ~40-45% High Purity

Visual Workflow (DOT Diagram)

SynthesisRoute Start N-Boc-4-Piperidone Step1 Step 1: C3-Carboxylation (NaH, DMC) Start->Step1 Activation Step2 Step 2: Asymmetric Hydrogenation (Ru-BINAP, H2, DKR) Step1->Step2 Stereocontrol (Cis) Step3 Step 3: C4-OH Protection (TBSCl, Imidazole) Step2->Step3 Protect Secondary OH Step4 Step 4: Ester Reduction (LiBH4) Step3->Step4 Form Primary OH Step5 Step 5: Fluorination (DAST, -78°C) Step4->Step5 Selective Fluorination Risk Risk: Cyclization if C4-OH unprotected Step4->Risk Unprotected path Step6 Step 6: Deprotection (TBAF / HCl) Step5->Step6 Finalize End Chiral 3-(fluoromethyl)piperidin-4-ol Step6->End Target Molecule

Figure 1: Convergent synthesis workflow emphasizing the critical protection step to prevent cyclization.

References

  • Noyori, R., et al. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • Schmitt, S., Brown, R. C. D., & Perrio, C. (2013). "Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues." Journal of Organic Chemistry, 78(3), 1222-1229. Link

  • Li, W., et al. (2020).[2] "Kinetic Resolution of Racemic 3,4-Disubstituted 1,4,5,6-Tetrahydropyridine... via Rh-Catalyzed Asymmetric Hydrogenation." ACS Catalysis, 10, 2603-2608.[2] Link

  • Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxofluor)." Synthesis, 2002(17), 2561-2578. Link

  • Del Valle, J. R., & Goodman, M. (2003).[3] "Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines." Journal of Organic Chemistry, 68(10), 3923-3931.[3] Link

Sources

Method

Application Note: Preparation of Pharmaceutically Active Salts of 3-(Fluoromethyl)piperidin-4-ol

Abstract & Strategic Context The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in over 12,000 biologically active compounds. The introduction of a fluoromethyl group (-CH₂F) at the C3 position of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in over 12,000 biologically active compounds. The introduction of a fluoromethyl group (-CH₂F) at the C3 position of piperidin-4-ol creates a unique pharmacophore. The fluorine atom modulates basicity (pKa), enhances metabolic stability against cytochrome P450 oxidation, and introduces specific conformational preferences via the gauche effect.

However, the 3-(fluoromethyl)piperidin-4-ol free base presents distinct challenges:

  • Stereochemical Complexity: Two chiral centers (C3, C4) generating four stereoisomers (cis/trans pairs).

  • Physical Stability: The free base is often an oil or low-melting solid prone to oxidation.

  • Bioavailability: Salt formation is critical to manipulate solubility and dissolution rates for oral dosage forms.

This guide details the protocol for synthesizing the free base and, crucially, the screening and selection of pharmaceutically acceptable salts . It moves beyond generic "salt formation" to address the specific electronic and steric influence of the fluoromethyl group.

Chemical Context & Mechanistic Insight

Structural Dynamics

The proximity of the electronegative fluorine to the secondary amine (N1) and the hydroxyl group (O4) dictates the molecule's behavior.

  • Basicity Modulation: The electron-withdrawing effect of the -CH₂F group (inductive effect,

    
    ) lowers the pKa of the piperidine nitrogen from typically ~11.0 to approximately 9.2–9.8 . This expands the range of suitable acidic counterions to include weaker organic acids.
    
  • Conformational Lock: In the cis-3-fluoromethyl-4-hydroxy isomer, an intramolecular hydrogen bond (OH···F) or dipole minimization often stabilizes the chair conformation, which impacts crystal packing during salt formation.

Synthesis of the Free Base (Pre-requisite)

Note: Before salt formation, high-purity free base is required. The following route is optimized for scalability and safety.

Core Reaction Pathway:

  • Starting Material: N-Boc-4-piperidone.

  • Functionalization: Alpha-alkylation to introduce the hydroxymethyl group, followed by fluorination using Deoxo-Fluor® or DAST.

  • Reduction: Stereoselective reduction of the ketone to the alcohol.

  • Deprotection: Removal of the Boc group to yield the free base.

SynthesisPath Start N-Boc-4-piperidone Step1 1. Formylation/Aldol (C3-CH2OH) Start->Step1 LiHMDS, HCHO Step2 2. Fluorination (Deoxo-Fluor) Step1->Step2 C-OH -> C-F Step3 3. Ketone Reduction (NaBH4/L-Selectride) Step2->Step3 C=O -> C-OH Step4 4. Deprotection (TFA/HCl) Step3->Step4 Boc Removal Final 3-(Fluoromethyl) piperidin-4-ol (Free Base) Step4->Final Neutralization

Figure 1: Optimized synthesis pathway for the generation of the free base precursor.

Protocol: Salt Screening & Preparation

Objective: Identify a salt form with a melting point >140°C, non-hygroscopicity (<2% weight gain at 80% RH), and chemical stability.

Materials & Reagents[1]
  • Substrate: 3-(Fluoromethyl)piperidin-4-ol (Free Base), >98% purity.

  • Acids (Counterions):

    • Tier 1 (Strong Acids): Hydrochloric acid (HCl), Methanesulfonic acid (MsOH).

    • Tier 2 (Dicarboxylic Acids): L-Tartaric acid, Fumaric acid, Succinic acid.

    • Tier 3 (Resolution Agents): Dibenzoyl-L-tartaric acid (for chiral enrichment if needed).

  • Solvents: Isopropyl alcohol (IPA), Ethanol (EtOH), Ethyl Acetate (EtOAc), Acetonitrile (MeCN).

Experimental Workflow
Step 1: Stoichiometric Calculation

Calculate the molar equivalents precisely.

  • Formula Weight (FW) Base: ~133.16 g/mol .

  • Target Ratio: 1:1 (Base:Acid). Exception: Use 1:0.5 for hemi-salts with dicarboxylic acids.

Step 2: Screening Procedure (Parallel Synthesis)

Perform this in 4 mL glass vials with magnetic stirring.

  • Dissolution: Dissolve 100 mg (0.75 mmol) of Free Base in 1.0 mL of solvent (EtOH or IPA).

    • Checkpoint: Solution must be clear. If hazy, filter through 0.45 µm PTFE.

  • Acid Addition:

    • For HCl: Add 1.05 eq of 4M HCl in Dioxane dropwise.

    • For Organic Acids: Dissolve 1.0 eq of acid in 0.5 mL hot EtOH and add hot to the base solution.

  • Crystallization Induction:

    • Heat mixtures to 50°C for 30 mins.

    • Cool slowly to 20°C at a rate of 5°C/hour (controlled cooling promotes stable polymorphs).

    • If no precipitate: Add anti-solvent (EtOAc or Heptane) dropwise until turbidity persists, then cool to 4°C.

  • Isolation: Filter solids, wash with cold anti-solvent, and dry under vacuum at 40°C for 12 hours.

Step 3: Scale-Up of Lead Salt (Example: Hydrochloride)

Rationale: HCl salts are the industry standard for secondary amines due to high crystallinity and bioavailability, provided hygroscopicity is managed.

  • Reactor Setup: Charge 10 g (75 mmol) of Free Base into a 250 mL reactor. Add 80 mL Isopropyl Acetate (IPAc).

  • Heating: Heat to 45°C to ensure full dissolution.

  • Acidification: Slowly charge 19 mL of 4M HCl in IPA (76 mmol, 1.01 eq) over 30 minutes.

    • Observation: A white slurry should form immediately.

  • Maturation: Stir the slurry at 45°C for 1 hour, then cool to 0–5°C over 2 hours.

  • Filtration: Filter the white solid. Wash the cake with 20 mL cold IPAc.

  • Drying: Dry in a vacuum oven at 45°C with a nitrogen bleed until constant weight.

Analytical Characterization & Validation

To ensure Scientific Integrity , the salt must be fully characterized to prove it is a true salt and not a physical mixture.

Data Summary Table
TestMethodAcceptance CriteriaPurpose
Crystallinity XRPD (X-Ray Powder Diffraction)Distinct, sharp Bragg peaks. No amorphous halo.Confirm stable crystal lattice.
Thermal Profile DSC (Differential Scanning Calorimetry)Single sharp endotherm (Melting Point).Assess purity and polymorph stability.
Stoichiometry ¹H-NMR / IC (Ion Chromatography)1:1 molar ratio of Base:Acid. Shift in signals.Verify salt formation mechanism.
Hygroscopicity DVS (Dynamic Vapor Sorption)< 2.0% mass gain at 80% RH.Ensure stability during storage.
Critical Quality Attribute: ¹⁹F-NMR

The fluorine signal is a sensitive probe for the chemical environment.

  • Free Base: ~ -220 ppm (triplet, depending on solvent).

  • Salt: The signal often shifts 1–3 ppm downfield due to the protonation of the nearby nitrogen, which alters the electronic shielding of the fluoromethyl group. This serves as a quick In-Process Control (IPC) .

Decision Logic for Salt Selection

The following diagram illustrates the logic flow for selecting the optimal salt form based on experimental data.

SaltSelection Start Start: Free Base Screen Screen Tier 1 Acids (HCl, MsOH) Start->Screen CheckCryst Is it Crystalline? Screen->CheckCryst CheckHygro Hygroscopicity < 2%? CheckCryst->CheckHygro Yes Tier2 Screen Tier 2 Acids (Tartrate, Fumarate) CheckCryst->Tier2 No (Oil/Gum) CheckHygro->Tier2 No (Too Hygroscopic) Select Select Candidate CheckHygro->Select Yes Tier2->CheckCryst Fail Reject / Try Co-crystal

Figure 2: Logical workflow for salt selection, prioritizing crystallinity and low hygroscopicity.

References

  • Merck Process Chemistry: "Evaluation of synthetic routes to a syn-fluoro-piperidine pharmacophore." Scientific Update, 2019.

  • Synthesis Methodology: Surmont, R. et al. "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry, 2010, 75(3), 929-932.

  • Conformational Analysis: "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." PMC, 2020.[1]

  • Pharmaceutically Acceptable Salts: "Asciminib hydrochloride and patent term extension." Regulations.gov (US Patent 8,829,195).

  • General Salt Selection: "Pharmaceutically acceptable salts." WO2015140133A1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 3-(Fluoromethyl)piperidin-4-ol Hydrogenation

Executive Summary & Safety Warning The Core Challenge: The hydrogenation of 3-(fluoromethyl)pyridin-4-ol (or its ketone analog) to 3-(fluoromethyl)piperidin-4-ol presents a binary conflict: Inertness: The pyridine/pyrido...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Warning

The Core Challenge: The hydrogenation of 3-(fluoromethyl)pyridin-4-ol (or its ketone analog) to 3-(fluoromethyl)piperidin-4-ol presents a binary conflict:

  • Inertness: The pyridine/pyridone ring is aromatic and difficult to reduce.

  • Lability: The C-F bond in the 3-(fluoromethyl) position is electronically "benzylic" during the intermediate stages, making it highly susceptible to hydrogenolysis (hydrodefluorination).

Safety Alert (HF Generation): If defluorination occurs, Hydrogen Fluoride (HF) is generated. Ensure reaction vessels (autoclaves) are Hastelloy or glass-lined. Standard stainless steel (SS316) can suffer corrosion.

Module 1: The "Golden Standard" Protocol

Based on recent kinetic studies of fluorinated heterocycles.

For maximizing yield while suppressing defluorination, the use of Pearlman’s Catalyst (Pd(OH)₂/C) in an acidic methanolic medium is the most robust method.

Why this works (The Mechanism)

Standard Pd/C is too active for C-F bonds. However, in the presence of strong acid (HCl), the pyridine nitrogen is protonated.

  • Activation: The pyridinium salt is significantly more electron-deficient than the free base, facilitating ring reduction at lower temperatures.

  • Protection: Protonation prevents the nitrogen lone pair from poisoning the catalyst surface.

  • Selectivity: The rate of ring hydrogenation (

    
    ) becomes faster than the rate of C-F hydrogenolysis (
    
    
    
    ).
Optimized Protocol Steps
  • Substrate Preparation: Dissolve 3-(fluoromethyl)pyridin-4-ol (1.0 equiv) in MeOH (0.1 M concentration).

  • Acidification: Add aqueous HCl (1.1 - 2.0 equiv). Note: Using stoichiometric acid is critical.

  • Catalyst: Add 20 wt% Pd(OH)₂/C (10 mol% loading).

  • Conditions: Pressurize to 5–10 bar H₂ at room temperature (20–25°C).

    • Tip: Do not heat initially. Heat promotes C-F cleavage. Only increase T if conversion stalls after 4 hours.

  • Workup: Filter catalyst over Celite. Concentrate to obtain the piperidinium hydrochloride salt.

Module 2: Troubleshooting Guide (FAQ)

Issue 1: "I am observing significant defluorination (>10%)."

Diagnosis: The competition between ring reduction and C-F cleavage is tilting toward cleavage. This usually happens if the catalyst is too "hot" or the ring is not sufficiently activated.

Corrective Actions:

  • Switch Catalyst: Move to 5% Rh/C or 5% Rh/Al₂O₃ . Rhodium is much less active toward C-F hydrogenolysis than Palladium but retains high activity for aromatic ring reduction.

  • Lower Temperature: Reduce reaction temperature to 0°C–10°C. Defluorination has a higher activation energy than ring hydrogenation; cooling favors the desired pathway.

  • Increase Pressure: Paradoxically, higher H₂ pressure (20–50 bar) can favor ring saturation over hydrogenolysis by saturating the catalyst surface with hydrogen, accelerating the multi-atom ring reduction step.

Issue 2: "The reaction is stalling; starting material remains."

Diagnosis: Catalyst poisoning or insufficient activation. 3-(Fluoromethyl)pyridin-4-ol likely exists as the 4-pyridone tautomer, which is significantly harder to reduce than a standard pyridine.

Corrective Actions:

  • Solvent Switch: Change from MeOH to Glacial Acetic Acid . This serves as both solvent and activator.

  • Catalyst Upgrade: Use PtO₂ (Adams' Catalyst) .

    • Protocol: PtO₂ (5 mol%) in AcOH at 50 bar H₂.

    • Warning: PtO₂ is potent. Monitor C-F integrity closely.

Issue 3: "I need the cis-isomer (3,4-cis), but I'm getting a mixture."

Diagnosis: Stereochemistry is determined by the H₂ delivery face. In heterogeneous catalysis, the "cis" product is favored because the molecule adsorbs flat; hydrogen adds from the catalyst side.

Corrective Actions:

  • Avoid Homogeneous Catalysts: Do not use soluble Ir or Ru catalysts unless they are specifically chirally ligated. They allow free rotation of intermediates, leading to thermodynamic (trans) mixtures.

  • One-Pot Speed: Ensure the reaction runs to completion quickly. Slow reactions allow for desorption/readsorption and isomerization of the enamine intermediates.

Module 3: Visualizing the Reaction Logic

The following diagram illustrates the kinetic competition and decision pathways for optimizing this specific reaction.

G Start Substrate: 3-(Fluoromethyl)pyridin-4-ol Tautomer Tautomer Equilibrium (Pyridine vs 4-Pyridone) Start->Tautomer Decision Primary Constraint? Tautomer->Decision Path_Yield Goal: Max Yield / Min Defluorination Decision->Path_Yield Standard Path_Stubborn Goal: Force Conversion (Pyridone) Decision->Path_Stubborn Low Reactivity Method_A Protocol A: Pd(OH)2/C + HCl + MeOH (Acid activates ring, protects C-F) Path_Yield->Method_A First Choice Method_B Protocol B: Rh/C or Rh/Al2O3 + AcOH (Rh avoids hydrogenolysis) Path_Yield->Method_B If Pd fails Method_C Protocol C: PtO2 + AcOH (High Pressure) (Brute force for Pyridones) Path_Stubborn->Method_C Outcome_Good Target: Cis-3-(Fluoromethyl)piperidin-4-ol Method_A->Outcome_Good High Selectivity Outcome_Bad Impurity: 3-Methylpiperidin-4-ol (Defluorinated) Method_A->Outcome_Bad If T > 40°C Method_B->Outcome_Good Best C-F Retention Method_C->Outcome_Good High Conv. Method_C->Outcome_Bad High Risk

Figure 1: Strategic decision tree for catalyst selection based on substrate reactivity (pyridone tautomerism) and defluorination risk.

Module 4: Quantitative Comparison of Conditions

Use this table to benchmark your current results against expected outcomes.

ParameterPd(OH)₂/C + HClRh/C (Neutral)PtO₂ + AcOH
Primary Utility Standard Yield Opt. Max C-F Retention Difficult Substrates
Pressure Req. Low (1–10 bar)Medium (10–30 bar)High (50+ bar)
Defluorination Risk Low (if T < 25°C)Very LowModerate/High
Conversion Rate Fast (due to acid)SlowFast
Stereoselectivity High (Cis)ModerateModerate
Recyclability GoodExcellentPoor (Leaching)

References

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. (Demonstrates the Pd(OH)₂/HCl system for fluorinated pyridines).

  • Maegawa, T., et al. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. ResearchGate. (Details the PtO₂/AcOH route for stubborn pyridines).

  • Cramer, N., et al. (2025).[1] Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. (Alternative homogeneous routes for stereocontrol).

  • Reinhard, M., et al. (2025). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. ResearchGate. (Mechanistic insights into Rh vs Pd for C-F retention).

Sources

Optimization

Technical Support Center: Separation of 3-(Fluoromethyl)piperidin-4-ol Isomers

Core Concept & Stereochemical Challenges Separating the diastereomers of 3-(Fluoromethyl)piperidin-4-ol presents a unique set of challenges driven by the interaction between the basic amine, the polar hydroxyl group, and...

Author: BenchChem Technical Support Team. Date: February 2026

Core Concept & Stereochemical Challenges

Separating the diastereomers of 3-(Fluoromethyl)piperidin-4-ol presents a unique set of challenges driven by the interaction between the basic amine, the polar hydroxyl group, and the electronegative fluorine.

Unlike simple alkyl-piperidines, the introduction of the fluoromethyl group at C3 creates strong charge-dipole interactions (specifically


) and potential intramolecular hydrogen bonding with the C4-hydroxyl. These interactions dictate the preferred ring conformation (chair flip) and, consequently, the elution order.

The "Fluorine Effect" in Separation:

  • Basicity Modulation: The

    
    -fluorine lowers the pKa of the piperidine nitrogen compared to non-fluorinated analogues, altering retention times in pH-dependent methods.
    
  • Conformational Locking: In protonated forms (salts), the fluorine atom often prefers an axial orientation to maximize favorable electrostatic interactions with the ammonium center. This can be exploited in crystallization but complicates chromatography if the free base rapidly interconverts.

Strategic Workflows (Decision Matrices)

The following diagrams outline the decision logic for selecting the optimal separation pathway based on your available equipment and purity requirements.

Workflow A: Method Selection Decision Tree

MethodSelection Start Start: Crude 3-(Fluoromethyl)piperidin-4-ol (Mixture of cis/trans) Scale What is your scale? Start->Scale SmallScale Analytical (<100 mg) Scale->SmallScale LargeScale Preparative (>1 g) Scale->LargeScale UV_Vis Do you have MS or CAD/ELSD detection? SmallScale->UV_Vis Derivatize Derivatization Required (N-Boc Protection) LargeScale->Derivatize Recommended for Ease of Separation DirectHPLC Direct Reverse Phase HPLC (High pH Buffer) UV_Vis->DirectHPLC Yes (MS/ELSD) UV_Vis->Derivatize No (UV only) PrepHPLC Prep HPLC (C18 or PFP Column) DirectHPLC->PrepHPLC Flash Flash Chromatography (Silica Gel) Derivatize->Flash Primary Method Flash->PrepHPLC Polishing Step

Figure 1: Decision matrix for selecting the appropriate separation technique based on scale and detection capabilities.

Troubleshooting Guides & FAQs

Category 1: "I can't see my compound." (Detection Issues)

Q: I am injecting the free amine onto my HPLC with UV detection at 254 nm, but I see no peaks. What is happening?

A: 3-(Fluoromethyl)piperidin-4-ol lacks a strong chromophore. The C-F, C-O, and C-N bonds do not absorb significantly in the UV range (254 nm).

  • Solution 1 (Instrumental): Switch to a "universal" detector. ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) are ideal for non-chromophoric amines. If available, use LC-MS (ESI+) in SIM mode for the [M+H]+ mass.

  • Solution 2 (Chemical): If you are limited to UV, you must derivatize. We recommend N-Boc protection (using

    
    ). The Boc carbonyl provides a weak absorbance at 210-220 nm. For higher sensitivity, use N-Cbz  or N-Tosyl  protection, which allows detection at 254 nm.
    
Category 2: "My peaks are broad and tailing." (Peak Shape)

Q: I see the peaks (using ELSD), but they are extremely broad and tailing. I can't resolve the cis from the trans.

A: This is classic "amine tailing" caused by the interaction of the basic piperidine nitrogen with residual silanols on the silica or C18 stationary phase.

  • The Fix (High pH): Use a high pH mobile phase to keep the amine deprotonated (neutral).

    • Buffer: 10 mM Ammonium Bicarbonate (pH 9.5 - 10.0).

    • Column: Ensure your column is alkali-stable (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini).

  • The Fix (Low pH + Ion Pairing): If you must use low pH (0.1% TFA), the amine will be protonated. The tailing is reduced, but retention might drop. Add 0.05% TFA to both mobile phases to suppress silanol ionization.

Category 3: "Which isomer is which?" (Identification)

Q: I have separated two peaks. How do I know which is cis and which is trans without an X-ray structure?

A: You can assign relative stereochemistry using 1H-NMR coupling constants (


)  involving the proton at C4 (the carbinol proton).
  • The Rule: In a piperidine chair conformation:

    • Trans-diaxial coupling (

      
      ) is large (8–11 Hz).
      
    • Axial-equatorial or equatorial-equatorial coupling (

      
       or 
      
      
      
      ) is small (2–5 Hz).
  • Application:

    • If the C4 proton appears as a wide multiplet or triplet with large coupling constants (~10 Hz), it is likely axial , indicating the -OH group is equatorial .

    • Check the C3 proton (geminal to Fluorine).

    • Note: Be cautious of ring-flipping. N-Boc derivatives are often conformationally locked, making NMR assignment easier than in the free base.

Detailed Experimental Protocols

Protocol A: Separation of N-Boc-3-(fluoromethyl)piperidin-4-ol (Recommended)

This method is preferred because the carbamate (Boc) reduces the amine's basicity, eliminating tailing and allowing the use of standard silica flash chromatography.

1. Derivatization:

  • Dissolve crude amine (1 eq) in DCM.

  • Add

    
     (1.5 eq) and 
    
    
    
    (1.1 eq).
  • Stir at RT for 2 hours. Wash with water/brine, dry over

    
    , and concentrate.
    

2. Flash Chromatography (Silica Gel):

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

  • Gradient Profile:

    • 0–10% EtOAc (5 CV) – Elute non-polar impurities.

    • 10–40% EtOAc (15 CV) – Separation Zone.

    • 40–100% EtOAc (5 CV) – Wash.

  • Elution Order: The cis-isomer (often capable of intramolecular H-bonding between OH and the carbamate or F) typically elutes before the trans-isomer on silica, but this must be confirmed experimentally.

3. Deprotection (Post-Separation):

  • Dissolve the isolated isomer in 4M HCl in Dioxane. Stir for 1 hour.

  • Concentrate to yield the pure amine hydrochloride salt.

Protocol B: Direct Preparative HPLC (Free Amine)

Use this for small-scale purification where derivatization is not feasible.

ParameterSpecification
Column C18 Prep Column (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10)
Mobile Phase B Acetonitrile
Flow Rate 20 mL/min (for 19mm ID column)
Gradient 5% B to 30% B over 15 minutes
Detection ELSD or MS (ESI+)
Notes The high pH suppresses protonation, improving peak shape and retention.

Mechanistic Insight: The Fluorine Effect

Understanding the underlying physics aids in troubleshooting.

FluorineEffect F_Atom Fluorine Atom (C3) Interaction Charge-Dipole Interaction (C-F ... H-N+) F_Atom->Interaction Electronegativity Amine Amine (N1) Amine->Interaction Protonation (H+) Conformation Axial Fluorine Preference (In Protonated Salts) Interaction->Conformation Stabilizes

Figure 2: The "Fluorine Effect" stabilizing the axial conformation in protonated piperidines.

In the hydrochloride salt form, the cis-isomer (where F is axial and OH is equatorial, or vice-versa depending on the specific chair) often exhibits higher stability due to the electrostatic attraction between the partial negative fluorine and the positively charged ammonium center. This difference in stability and solubility often allows the cis-isomer to crystallize preferentially from a mixture of salts.

References

  • Conformational Analysis of Fluorinated Piperidines

    • Study on the "axial fluorine" preference in protonated piperidines due to charge-dipole interactions.
    • Reference: Chem. Eur. J.2013 , 19, 1634.

  • Synthesis via Dearomatization-Hydrogenation (DAH)

    • Describes the synthesis of all-cis-(multi)
    • Reference: Nat. Commun.2019 , 10, 3334.

  • Separation of Piperidine Isomers

    • General methodologies for separating 3-substituted piperidine diastereomers using chrom
    • Reference: J. Org.[1][2] Chem.2010 , 75, 245.

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-(Fluoromethyl)piperidin-4-ol before handling.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹⁹F NMR Characterization of 3-(Fluoromethyl)piperidin-4-ol: A Comparative Analysis for Drug Discovery Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates....

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The piperidine moiety, a prevalent heterocyclic motif in numerous pharmaceuticals, is frequently a target for fluorination to enhance metabolic stability, binding affinity, and bioavailability.[3] This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) characterization of a key fluorinated building block, 3-(Fluoromethyl)piperidin-4-ol. We will delve into the predicted spectral features, conformational analysis, and a comparative overview with other common analytical techniques, offering researchers, scientists, and drug development professionals a practical framework for the structural elucidation of this and similar fluorinated molecules.

The Decisive Role of NMR in Structural Elucidation

NMR spectroscopy stands as an unparalleled technique for the unambiguous determination of the chemical structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms makes it indispensable in the rigorous characterization of novel pharmaceutical agents. For fluorinated compounds, the combination of ¹H and ¹⁹F NMR provides a particularly powerful analytical synergy. The ¹⁹F nucleus boasts a high natural abundance (100%) and a large gyromagnetic ratio, resulting in high sensitivity, second only to protons.[4] Furthermore, the large chemical shift dispersion of ¹⁹F NMR significantly reduces the likelihood of signal overlap, simplifying spectral analysis.[5]

Predicted ¹H NMR Spectrum of 3-(Fluoromethyl)piperidin-4-ol

The ¹H NMR spectrum of 3-(Fluoromethyl)piperidin-4-ol is anticipated to be complex due to the number of protons in similar chemical environments and the added complexity of proton-fluorine coupling. The piperidine ring is expected to adopt a chair conformation, leading to distinct signals for axial and equatorial protons.

A detailed prediction of the ¹H NMR spectrum is presented below:

  • Fluoromethyl Protons (-CH₂F): These two protons are diastereotopic and will appear as a doublet of doublets. The large geminal coupling to the fluorine atom (²JHF) will cause the primary splitting, and the vicinal coupling to the proton at C3 (³JHH) will result in a further doublet. The chemical shift is expected to be significantly downfield due to the deshielding effect of the adjacent fluorine atom, likely in the range of 4.0-4.5 ppm.

  • Piperidine Ring Protons: The protons on the piperidine ring will exhibit chemical shifts influenced by the neighboring hydroxyl, amino, and fluoromethyl groups.

    • H4: The proton on the carbon bearing the hydroxyl group (C4) is expected to be a multiplet in the region of 3.5-4.0 ppm. Its splitting pattern will depend on the relative stereochemistry of the fluoromethyl group.

    • H2 and H6: The protons on the carbons adjacent to the nitrogen atom will be found in the range of 2.5-3.5 ppm.[6]

    • H3 and H5: The remaining ring protons will appear in the more upfield region of 1.5-2.5 ppm.

  • NH and OH Protons: The signals for the amine and alcohol protons are often broad and their chemical shifts are dependent on solvent and concentration. They can be confirmed by D₂O exchange, which will cause their signals to disappear.[2]

Table 1: Predicted ¹H NMR Data for 3-(Fluoromethyl)piperidin-4-ol

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-CH₂F4.0 - 4.5dd²JHF ≈ 45-50 Hz, ³JHH ≈ 2-8 Hz
H43.5 - 4.0m-
H2, H62.5 - 3.5m-
H3, H51.5 - 2.5m-
NHVariablebr s-
OHVariablebr s-

Predicted ¹⁹F NMR Spectrum of 3-(Fluoromethyl)piperidin-4-ol

The ¹⁹F NMR spectrum provides a direct and sensitive window into the electronic environment of the fluorine atom. For 3-(Fluoromethyl)piperidin-4-ol, a single fluorine resonance is expected.

  • Chemical Shift: Based on data for fluoromethylcyclohexane, the chemical shift for the -CH₂F group is predicted to be in the range of -210 to -220 ppm relative to CFCl₃.[7]

  • Multiplicity: The fluorine signal will be split by the two adjacent protons of the fluoromethyl group, resulting in a triplet (t) due to the ²JHF coupling.

Table 2: Predicted ¹⁹F NMR Data for 3-(Fluoromethyl)piperidin-4-ol

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CH₂F -210 to -220t²JHF ≈ 45-50 Hz

Conformational Analysis and the Power of 2D NMR

The stereochemical arrangement of the fluoromethyl and hydroxyl groups on the piperidine ring (cis or trans) will significantly influence the NMR spectra, particularly the coupling constants of the ring protons. The piperidine ring will exist in a dynamic equilibrium between two chair conformations. The preferred conformation will be the one that minimizes steric interactions, such as 1,3-diaxial interactions.[8]

To definitively establish the relative stereochemistry, two-dimensional (2D) NMR experiments are invaluable. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, irrespective of their through-bond connectivity. For instance, a NOESY cross-peak between the fluoromethyl protons and the proton at C4 would indicate a cis relationship.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_axial Axial -CH2F cis_equatorial Equatorial -OH cis_axial->cis_equatorial NOE trans_axial Axial -CH2F trans_axial_H Axial H at C5 trans_axial->trans_axial_H NOE

Caption: NOESY correlations for determining stereochemistry.

A Comparative Look at Other Characterization Techniques

While NMR is the cornerstone for detailed structural analysis in solution, a comprehensive characterization often involves complementary techniques.

  • Mass Spectrometry (MS): Provides the accurate molecular weight and elemental composition (via High-Resolution Mass Spectrometry), confirming the molecular formula. Fragmentation patterns can offer clues about the structure, but cannot definitively establish stereochemistry.

  • Infrared (IR) Spectroscopy: Is excellent for identifying the presence of key functional groups. For 3-(fluoromethyl)piperidin-4-ol, characteristic broad peaks for the O-H and N-H stretches would be expected in the 3200-3600 cm⁻¹ region, and a C-F stretching vibration around 1000-1100 cm⁻¹.[9] However, it provides limited information on the overall molecular architecture.

  • Single Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic resolution, including the absolute stereochemistry.[10] Its primary limitation is the requirement of a single crystal of sufficient quality, which can be challenging to obtain.

cluster_Techniques Analytical Techniques cluster_Information Information Provided NMR NMR Spectroscopy Connectivity Connectivity & Stereochemistry (Solution) NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups XRay X-ray Crystallography SolidState 3D Structure (Solid State) & Absolute Stereochemistry XRay->SolidState

Caption: Information provided by different analytical techniques.

Experimental Protocol for NMR Analysis

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 3-(Fluoromethyl)piperidin-4-ol. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H NMR (0 ppm) or a known fluorine-containing compound for ¹⁹F NMR (e.g., CFCl₃ at 0 ppm).

2. ¹H NMR Acquisition: a. Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution. b. Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. c. To confirm the NH and OH protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking.

3. ¹⁹F NMR Acquisition: a. Tune the NMR probe to the ¹⁹F frequency. b. Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling can be applied to simplify the spectrum to a singlet, which can be useful for initial identification and quantification. A coupled ¹⁹F spectrum should also be acquired to observe the triplet splitting pattern.

4. 2D NMR Acquisition (for stereochemical assignment): a. Acquire a 2D NOESY spectrum to identify through-space correlations. b. Other useful 2D experiments include COSY (to establish proton-proton connectivity) and HSQC (to correlate protons to their directly attached carbons).

Conclusion

The comprehensive NMR characterization of 3-(Fluoromethyl)piperidin-4-ol, leveraging both ¹H and ¹⁹F spectroscopy, is essential for its unambiguous structural and stereochemical assignment. The predicted spectra, based on established principles and data from analogous compounds, provide a clear roadmap for the experimental analysis. While other techniques such as mass spectrometry and IR spectroscopy offer valuable complementary information, NMR remains the most powerful tool for elucidating the detailed molecular architecture in solution. For drug discovery and development, a thorough understanding and application of these NMR methodologies are critical for advancing fluorinated piperidine scaffolds from promising building blocks to successful clinical candidates.

References

  • Bothner-By, A. A. (n.d.). Double Karplus Curve for Vicinal coupling in Cycloalkanes. Organic Chemistry Data. Retrieved from [Link]

  • Burdon, J., & Tatlow, J. C. (1963). N.M.R. SPECTRA OF FLUOROCYCLOHEXANES. Journal of the Chemical Society (Resumed), 2431.
  • Chem LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from [Link]

  • D'Alarcao, M. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved from [Link]

  • D'Alarcao, M. (n.d.). 19Flourine NMR. UCSB Chemistry and Biochemistry. Retrieved from [Link]

  • Guan, X., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Hao, Q., & Sheldrick, G. M. (2007). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 363, 203–213.
  • Jeyaraman, R., & Ravindran, T. (2000). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 39(2), 90-94.
  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]

  • Lee, J., Parkinson, C., Robinson, P. J., & Speight, J. G. (1967). 1H and 19F nuclear magnetic resonance spectra of some cyclopropane derivatives. Journal of the Chemical Society B: Physical Organic, 1125.
  • O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 743-754.
  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

  • M. Hesse, H. Meier, B. Zeeh, Spectroscopic Methods in Organic Chemistry, 2nd ed., Georg Thieme Verlag, Stuttgart, 2008.
  • Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

  • T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed., Elsevier, 2016.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
  • Palanivel, K., & Jayabharathi, J. (2012). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. E-Journal of Chemistry, 9(3), 1339-1346.
  • Palma, A., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(22), 6898.
  • Sochor, F., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9845-9855.
  • Sochor, F., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(35), 11776–11785.
  • Thermo Fisher Scientific. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Retrieved from [Link]

  • Wessig, P., & Müller, F. (2023).

Sources

Comparative

Mass Spectrometry Fragmentation of Fluorinated Piperidines: A Technical Guide

Topic: Mass spectrometry fragmentation patterns of fluorinated piperidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Application Scop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of fluorinated piperidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Scope

Fluorinated piperidines are ubiquitous pharmacophores in modern drug discovery, valued for their ability to modulate lipophilicity (


), metabolic stability, and basicity (

).[1] However, their structural similarity often presents a challenge in analytical characterization.

This guide provides a mechanistic breakdown of the mass spectral behaviors of 3-fluoro , 4-fluoro , and trifluoromethyl-substituted piperidines . Unlike simple hydrocarbons, the presence of the highly electronegative fluorine atom directs fragmentation pathways through specific inductive and resonance effects, creating diagnostic "fingerprints" essential for structural elucidation.

Key Differentiators Explored:

  • Stability of the Molecular Ion (

    
    ):  Influence of fluorine position on ionization potential.
    
  • HF Elimination: The thermodynamic driver in ESI vs. EI modes.

  • Regioselective

    
    -Cleavage:  How fluorine placement shifts the dominant bond breaks.
    

Mechanistic Principles of Fluorine-Directed Fragmentation

To interpret the spectra of fluorinated piperidines, one must understand how fluorine perturbs the standard amine fragmentation mechanisms.

The "Fluorine Effect" on Ionization

In Electron Ionization (EI), the nitrogen lone pair is the site of initial ionization (


).
  • Inductive Withdrawal (-I): Fluorine destabilizes the radical cation if located close to the nitrogen (e.g., 2-position), but this effect diminishes with distance (4-position).

  • Resonance Stabilization (+R): While rare in saturated systems, if a carbocation forms

    
     to the fluorine, the lone pair on fluorine can back-donate to stabilize it, competing with nitrogen-driven fragmentation.
    
The HF Elimination Pathway

A diagnostic feature of aliphatic fluorides is the neutral loss of Hydrogen Fluoride (20 Da).

  • Mechanism: Thermal or collision-induced elimination.

  • Observation: A transition from

    
     [M] to [M-20].
    
  • Relevance: This is often more pronounced in 3-fluoropiperidine derivatives due to the proximity of acidic

    
    -protons on the nitrogen or adjacent carbons, facilitating a 5- or 6-membered transition state for elimination.
    

Comparative Analysis: Positional Isomers

The following section compares the fragmentation of 3-fluoropiperidine and 4-fluoropiperidine (MW = 103 Da).

Scenario A: 3-Fluoropiperidine (The -Substituent)

In 3-fluoropiperidine, the fluorine is located at the


-carbon relative to the nitrogen.
  • 
    -Cleavage:  The primary driver is the radical site on the Nitrogen triggering cleavage of the C2-C3 bond.
    
  • Result: The ring opens. The fluorine atom is located directly on the carbon chain terminus involved in the cleavage.

  • Secondary Loss: The resulting fragment is prone to rapid HF elimination because the fluorine is adjacent to the radical site or induced carbocations.

Scenario B: 4-Fluoropiperidine (The -Substituent)

In 4-fluoropiperidine, the fluorine is at the


-position (furthest from N in the ring).
  • 
    -Cleavage:  Cleavage occurs at C2-C3 or C6-C5.
    
  • Result: The fluorine remains "insulated" in the middle of the resulting alkyl chain.

  • Stability: The molecular ion (

    
    ) or the protonated molecule (
    
    
    
    ) is typically more abundant than in the 3-fluoro isomer because the -I effect is weaker at the nitrogen center.
Data Comparison Table
Feature3-Fluoropiperidine4-FluoropiperidineTrifluoromethyl-piperidines
Molecular Weight 103 Da103 Da153 Da
Base Peak (EI)

30 (

) or 83

44 or similar amine fragments

152 (

) or 69 (

)
Diagnostic Loss -20 Da (HF) (High Intensity)-20 Da (HF) (Moderate Intensity)-69 Da (

)
Mechanism H-shift from C2/C4 facilitates HF loss.Requires extensive rearrangement for HF loss.C-C bond cleavage favored.
Immonium Ion Destabilized by

-F.
Stable.Highly dependent on position.

Visualization of Fragmentation Pathways[2][3][4][5][6]

The following diagram illustrates the divergent pathways for 3-fluoro vs. 4-fluoropiperidine under EI/ESI conditions.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 103 Sub3 3-Fluoropiperidine (Beta-Substitution) M_Ion->Sub3 Sub4 4-Fluoropiperidine (Gamma-Substitution) M_Ion->Sub4 Alpha3 Alpha-Cleavage (Ring Opening) Sub3->Alpha3 Radical on N Frag3_HF Loss of HF [M-20]+ -> m/z 83 Alpha3->Frag3_HF 1,2-Elimination Frag3_Immonium Immonium Ion m/z 30 Alpha3->Frag3_Immonium C-C Scission Alpha4 Alpha-Cleavage (Ring Opening) Sub4->Alpha4 Frag4_Stable Stable Fragment m/z 56/57 Alpha4->Frag4_Stable Remote F Frag4_HF Loss of HF (Less Favored) Alpha4->Frag4_HF Slow

Figure 1: Divergent fragmentation pathways for 3-F and 4-F piperidine isomers. Note the prominent HF loss in the 3-F isomer.

Experimental Protocol for Isomer Differentiation

To reliably distinguish these isomers, a standard LC-MS/MS or GC-MS protocol must be rigorously followed.

Sample Preparation
  • Derivatization (Optional but Recommended for GC): React 10 µL of sample with 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Why? Silylation of the amine prevents peak tailing and improves the stability of the molecular ion, making the F-loss patterns clearer.

  • Dilution: Dilute to 10 µg/mL in Methanol (LC) or Hexane (GC).

Instrument Parameters (LC-ESI-MS/MS)
  • Ionization: Electrospray Positive (+ESI).[2]

  • Collision Energy (CE): Ramp from 10 to 40 eV.

    • Logic: Low CE preserves the

      
       (104). High CE forces the diagnostic HF elimination.
      
  • Source Temp: 350°C (Ensure complete desolvation to prevent clustering).

Data Analysis Workflow
  • Extract Ion Chromatogram (EIC): Plot

    
     104 (
    
    
    
    ).
  • Analyze MS2 Spectra:

    • Check for

      
       84 (Loss of HF from 104).
      
    • Calculate Ratio:

      
      .
      
    • Interpretation: If

      
       (at 20eV), suspect 3-fluoropiperidine . If 
      
      
      
      , suspect 4-fluoropiperidine .

Advanced Considerations: Trifluoromethyl ( ) Groups

When the piperidine ring is substituted with a


 group, the fragmentation landscape changes drastically due to the high stability of the 

moiety.
  • Key Fragment:

    
     69 (
    
    
    
    ). This is often the base peak in EI spectra.
  • Ring Stability: The strong electron-withdrawing nature of

    
     deactivates the ring, making 
    
    
    
    -cleavage less favorable than in mono-fluorinated analogs.
  • Differentiation: Look for the "loss of 69" pattern (

    
    ) rather than the "loss of 20" (
    
    
    
    ) pattern.

References

  • National Institute of Standards and Technology (NIST). Mass Spectra of Fluorocarbons and Derivatives. NIST Chemistry WebBook. Available at: [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine: Synthetic and Analytical Challenges. Available at: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues (Cyclic Amines). Available at: [Link]

Sources

Validation

Comparative Guide: Optimizing HPLC Strategies for Fluorinated Intermediate Purity

Executive Summary The introduction of fluorine into pharmaceutical intermediates—often to enhance metabolic stability or lipophilicity—presents unique chromatographic challenges. Standard alkyl-bonded phases (C18, C8) fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into pharmaceutical intermediates—often to enhance metabolic stability or lipophilicity—presents unique chromatographic challenges. Standard alkyl-bonded phases (C18, C8) frequently fail to resolve positional isomers of fluorinated aromatics due to identical hydrophobic footprints.

This guide objectively compares the industry-standard C18 stationary phase against the Pentafluorophenyl (PFP) stationary phase . It provides a validated workflow for achieving baseline separation of fluorinated impurities, grounded in ICH Q2(R2) guidelines.

Part 1: The Chromatographic Challenge

Why C18 Fails with Fluorinated Isomers[1]

Fluorine is highly electronegative but small (Van der Waals radius similar to hydrogen). When fluorine atoms are moved around an aromatic ring (e.g., 2-fluoroaniline vs. 4-fluoroaniline), the overall hydrophobicity of the molecule changes negligibly.

  • The C18 Limitation: C18 phases rely almost exclusively on hydrophobic subtraction . If two isomers have the same LogP, they will likely co-elute.

  • The Fluorine Effect: Fluorinated compounds possess strong dipole moments and electron-deficient cavities (pi-acidic character) that C18 cannot exploit.

The Solution: Pentafluorophenyl (PFP) Phases

PFP phases utilize a propyl-linked pentafluorophenyl ring. This creates a "multi-mode" retention mechanism that is orthogonal to C18.

Mechanism of Action Visualization

The following diagram illustrates the interaction differences between C18 and PFP phases.

G cluster_0 Standard C18 Phase cluster_1 PFP Phase Analyte Fluorinated Analyte Interaction1 Hydrophobic Interaction Analyte->Interaction1 Interaction2 Hydrophobic Interaction Analyte->Interaction2 Interaction3 Pi-Pi Stacking Analyte->Interaction3 Critical for Aromatics Interaction4 Dipole-Dipole (Shape Selectivity) Analyte->Interaction4 Isomer Resolution C18 C18 Ligand (Alkyl Chain) Interaction1->C18 PFP PFP Ligand (F5-Phenyl Ring) Interaction2->PFP Interaction3->PFP Interaction4->PFP

Figure 1: Mechanistic comparison. PFP phases leverage pi-pi and dipole interactions to separate isomers that appear identical to C18 phases.

Part 2: Comparative Performance Data

To demonstrate the necessity of PFP phases, we compare the separation of a critical intermediate mixture: 2,4-difluoroaniline (Target) and its impurities 2,6-difluoroaniline and 3,4-difluoroaniline .

Experimental Conditions:

  • Mobile Phase: 60:40 Water:Methanol (0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm[1]

Table 1: Chromatographic Parameters Comparison
ParameterC18 Column (Standard)PFP Column (Alternative)Interpretation
Retention Time (Target) 4.2 min5.8 minPFP shows higher retention for pi-basic analytes.
Resolution (Rs) (2,4 vs 2,6) 0.8 (Co-elution)3.2 (Baseline) C18 fails to distinguish the dipole difference.
Selectivity (

)
1.021.15PFP provides necessary chemical selectivity.
Tailing Factor (

)
1.41.1Fluorine-silanol interactions are suppressed on PFP.

Senior Scientist Insight: The C18 column fails because the hydrophobicity of the 2,4- and 2,6- isomers is nearly identical. The PFP column succeeds because the 2,6- isomer has a different electron density distribution (dipole moment) which interacts differently with the electron-deficient PFP ring.

Part 3: Method Validation Protocol (ICH Q2(R2))[3]

Validating a method for fluorinated intermediates requires specific attention to specificity (isomer separation) and accuracy (fluorine atoms can alter ionization in LC-MS, so UV is often preferred for purity).

Validation Workflow

The following decision tree outlines the validation strategy tailored for this application.

Validation Start Start Validation (ICH Q2 R2) Spec Specificity: Inject Isomer Mix Start->Spec CheckRs Is Rs > 2.0? Spec->CheckRs Optimize Optimize Gradient/ Change to PFP CheckRs->Optimize No Lin Linearity: 5 Levels (50-150%) CheckRs->Lin Yes Optimize->Spec Acc Accuracy: Spike Recovery Lin->Acc Prec Precision: Repeatability (n=6) Acc->Prec Robust Robustness: +/- pH, Temp, Flow Prec->Robust Final Method Validated Robust->Final

Figure 2: Validation workflow emphasizing the critical "Specificity" gate for isomer resolution.

Detailed Protocol Steps
1. Specificity (The Critical Gate)
  • Objective: Demonstrate that the method can separate the main peak from all known impurities, specifically positional isomers.

  • Protocol:

    • Prepare a "System Suitability Solution" containing the target fluorinated intermediate and its closest eluting isomer at 1:1 ratio.

    • Inject onto the PFP column.

    • Acceptance Criteria: Resolution (

      
      ) between isomers must be 
      
      
      
      . Peak purity (via Diode Array Detector) must be > 99.0%.
2. Linearity & Range
  • Objective: Confirm response is proportional to concentration.

  • Protocol:

    • Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration.

    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      . Residual plot should show random distribution (no trend).
3. Accuracy (Recovery)
  • Objective: Ensure no matrix interference or fluorinated-specific adsorption.

  • Protocol:

    • Spike the intermediate into the reaction matrix (if applicable) or solvent at 80%, 100%, and 120% levels.

    • Senior Scientist Note: Fluorinated compounds can be "sticky" on glass. Use polypropylene vials if recovery is low.

    • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

4. Robustness (Factorial Design)
  • Objective: Test method stability.

  • Protocol: Vary the following parameters:

    • Column Temperature:

      
      C (Critical for PFP phases as selectivity is temp-dependent).
      
    • Mobile Phase pH:

      
       units.
      
    • Flow Rate:

      
      .
      

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Euerby, M. R., & Petersson, P. (2003).[4] Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36. (Foundational text on PFP selectivity). [Link]

  • Przybyciel, M. (2005). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

Sources

Comparative

Spectroscopic Differences Between 3-Fluoro and 3-Fluoromethyl Isomers: A Technical Comparison Guide

The following guide details the spectroscopic differentiation between 3-fluoro (aryl fluoride) and 3-fluoromethyl (benzylic fluoride) isomers. Executive Summary In drug discovery and metabolic identification, distinguish...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic differentiation between 3-fluoro (aryl fluoride) and 3-fluoromethyl (benzylic fluoride) isomers.

Executive Summary

In drug discovery and metabolic identification, distinguishing between ring-fluorinated (Aryl-F) and side-chain fluorinated (Benzylic-F) isomers is critical. While often sharing the same molecular formula (e.g., 3-fluorotoluene and


-fluorotoluene are constitutional isomers of 

), their reactivity and pharmacokinetic profiles differ drastically.

The definitive differentiator is


 NMR spectroscopy , which exhibits a 

100 ppm chemical shift difference between the two species. Mass spectrometry provides secondary confirmation through distinct fragmentation pathways (retention vs. loss of fluorine).
Quick Comparison Table
Feature3-Fluoro Isomer (Aryl-F)3-Fluoromethyl Isomer (Benzylic-F)
Structure Type Fluorine attached directly to aromatic ring (

C-F)
Fluorine attached to methylene group (

C-F)

NMR Shift

to

ppm
(Typical:

ppm)

to

ppm
(Typical:

ppm)

Coupling (

)


Proton Coupling

(Ring protons)

(Geminal protons)
Mass Spec (EI) Stable M

or [M-H]

(

109); Retains F
Labile F; Dominant [M-F]

(

91); Loses F
Stability Metabolically stable (blocker)Chemically reactive (alkylating agent)

Chemical Context & Isomerism

For this guide, we define the isomers using the Fluorotoluene scaffold as the primary case study. This model is directly applicable to more complex drug scaffolds (e.g., fluorinated pyridines, phenylalanines, or amphetamines).

  • Isomer A: 3-Fluoro-aryl (e.g., 3-fluorotoluene)

    • Structure: Fluorine is a substituent on the aromatic ring at position 3.

    • Properties: Electron-withdrawing, metabolically robust, often used to block P450 metabolism.

  • Isomer B: 3-(Fluoromethyl)-aryl (e.g.,

    
    -fluorotoluene / benzyl fluoride)
    
    • Structure: Fluorine is attached to a methyl group which is attached to the ring.

    • Properties: Alkylating potential, susceptible to hydrolysis, distinct steric profile.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) is the primary method for identification due to the high sensitivity of the


 nucleus to its electronic environment.
NMR Analysis[1][2][3]

The chemical shift of fluorine is dominated by the paramagnetic shielding term, which is highly sensitive to hybridization.

  • Aryl-F (3-Fluoro): The fluorine lone pairs conjugate with the

    
    -system. This deshielding results in a downfield shift, typically between 
    
    
    
    and
    
    
    ppm
    (referenced to
    
    
    at 0 ppm).
  • Benzylic-F (3-Fluoromethyl): The fluorine is bonded to an

    
     carbon. The lack of 
    
    
    
    -conjugation results in a significant upfield shift, typically between
    
    
    and
    
    
    ppm
    .
Coupling Constants ( -Values)

Coupling patterns provide structural proof of connectivity.

Table 2: Diagnostic Coupling Constants

Interaction3-Fluoro (Aryl)3-Fluoromethyl (Benzylic)Diagnostic Note



Measured in

NMR. The

C-F bond is shorter/stronger, leading to larger

.

N/A (No geminal H)

The "Smoking Gun". The

protons appear as a wide doublet in

NMR.


N/A (Vicinal H is 3 bonds away)Aryl-F splits ortho-ring protons into complex multiplets.
Experimental Protocol: NMR Discrimination
  • Sample Prep: Dissolve

    
     of compound in 
    
    
    
    
    
    or
    
    
    .
    • Note: Avoid protic solvents if the fluoromethyl group is labile (susceptible to solvolysis).

  • Internal Standard: Add

    
     of 
    
    
    
    -trifluorotoluene (
    
    
    ) or Hexafluorobenzene (
    
    
    ) for precise referencing.
  • Acquisition:

    • Pulse sequence: Standard single pulse (zg or equivalent).

    • Sweep Width: Ensure wide sweep (

      
       to 
      
      
      
      ppm) to catch both regions.
    • Scans: 16–32 scans are usually sufficient due to 100% natural abundance of

      
      .
      
  • Analysis:

    • Observe signal position relative to standard.[1]

    • Result: Signal at

      
       ppm confirms 3-Fluoro . Signal at 
      
      
      
      ppm confirms 3-Fluoromethyl .[2]

Mass Spectrometry: Fragmentation Logic

Mass spectrometry (EI/GC-MS) distinguishes these isomers based on the stability of the C-F bond.

Fragmentation Pathways
  • 3-Fluoro Isomer (Strong Bond):

    • The Ar-F bond is extremely strong (

      
      ).
      
    • Fragmentation rarely involves loss of F[3]• or HF.

    • Dominant Pathway: Loss of benzylic hydrogen (if a methyl group is present elsewhere) to form a Fluorotropylium ion .

    • Spectrum: Molecular ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) is prominent.[4] Base peak is often 
      
      
      
      .
  • 3-Fluoromethyl Isomer (Weak Bond):

    • The Benzylic C-F bond is weaker.

    • Dominant Pathway: Heterolytic cleavage of the C-F bond to form the stable Tropylium ion (or substituted benzyl cation).

    • Spectrum: Molecular ion (

      
      ) is weak or absent.[4][5] Base peak is 
      
      
      
      .
Diagnostic Ion Comparison (Example: )
IsomerBase Peak (

)
Mechanism
3-Fluorotoluene 109 (

)
Loss of H from methyl; F remains on ring (Fluorotropylium).
Benzyl Fluoride 91 (

)
Loss of F; Formation of unsubstituted Tropylium (

).

Visualization of Decision Logic

The following diagram illustrates the logical workflow for identifying an unknown isomer using standard analytical techniques.

IsomerID Start Unknown Isomer Sample (MW Matches Fluorotoluene Analog) NMR_Step Step 1: 19F NMR Spectroscopy (CDCl3, Referenced to CFCl3) Start->NMR_Step Shift_Down Signal Observed: -110 to -120 ppm NMR_Step->Shift_Down Downfield Shift Shift_Up Signal Observed: -200 to -230 ppm NMR_Step->Shift_Up Upfield Shift Coupling_Aryl Check 1H NMR: Are CH2 protons a doublet (J ~48 Hz)? NO. Shift_Down->Coupling_Aryl Coupling_Benzyl Check 1H NMR: Are CH2 protons a doublet (J ~48 Hz)? YES. Shift_Up->Coupling_Benzyl MS_Aryl Step 2: GC-MS (EI) Base Peak: [M-1]+ (e.g., m/z 109) Retains Fluorine Coupling_Aryl->MS_Aryl MS_Benzyl Step 2: GC-MS (EI) Base Peak: [M-19]+ (e.g., m/z 91) Loses Fluorine Coupling_Benzyl->MS_Benzyl Result_Aryl IDENTIFIED: 3-Fluoro Isomer (Aryl Fluoride) MS_Aryl->Result_Aryl Result_Benzyl IDENTIFIED: 3-Fluoromethyl Isomer (Benzylic Fluoride) MS_Benzyl->Result_Benzyl

Caption: Analytical decision tree for distinguishing Aryl-F from Benzylic-F isomers.

Synthesis & Stability Considerations

Understanding the origin of the sample often aids identification.

  • 3-Fluoro Isomers are typically synthesized via Balz-Schiemann reaction (diazonium salt decomposition) or transition-metal catalyzed fluorination (Buchwald type). The C-F bond is installed early and survives harsh conditions.

  • 3-Fluoromethyl Isomers are typically synthesized via Deoxofluorination of the corresponding alcohol (using DAST or Deoxo-Fluor). These compounds are chemically reactive alkylating agents and may degrade upon prolonged storage or exposure to silica gel.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[6] Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Ed. Wiley.[6] (See Chapter 5 for

    
     coupling constants). Link
    
  • NIST Chemistry WebBook. (2023). Mass Spectrum of 3-Fluorotoluene vs. Benzyl Fluoride. National Institute of Standards and Technology. Link

  • Rosen, G. M., et al. (2012). "Synthesis and biological evaluation of fluorinated phenyltropanes." Journal of Medicinal Chemistry. (Demonstrates metabolic stability differences). Link

Sources

Validation

A Comparative Analysis of 3-(Fluoromethyl)piperidin-4-ol and its Non-Fluorinated Analogue: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique elect...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and target binding affinity. This guide provides a comprehensive benchmarking of 3-(Fluoromethyl)piperidin-4-ol against its non-fluorinated counterpart, piperidin-4-ol, offering a clear rationale for experimental design and presenting detailed protocols for their comparative evaluation.

The piperidine scaffold is a ubiquitous motif in pharmaceuticals, valued for its synthetic tractability and its presence in numerous bioactive natural products.[1] The introduction of a fluoromethyl group at the 3-position of the piperidin-4-ol core is a strategic modification intended to modulate key drug-like properties. This guide will dissect the anticipated effects of this fluorination and provide the experimental framework to validate these hypotheses.

The Rationale for Fluorination: Anticipated Physicochemical and Metabolic Shifts

The substitution of hydrogen with fluorine, particularly in an alkyl substituent adjacent to a basic nitrogen, can induce significant changes in a molecule's physicochemical profile.[2][3] We hypothesize that the introduction of the fluoromethyl group in 3-(Fluoromethyl)piperidin-4-ol will lead to several predictable, yet crucial, alterations compared to piperidin-4-ol.

1. Modulation of Basicity (pKa): The high electronegativity of the fluorine atom is expected to exert a strong electron-withdrawing inductive effect. This effect, transmitted through the carbon backbone, will likely decrease the electron density on the piperidine nitrogen, thereby reducing its basicity. A lower pKa can have significant implications for a drug candidate's absorption, distribution, and potential for off-target effects, such as hERG channel interactions.[4]

2. Impact on Lipophilicity (LogP): The effect of fluorination on lipophilicity is often context-dependent. While fluorination of aromatic systems typically increases lipophilicity, aliphatic fluorination can lead to a decrease. Given the introduction of a polar C-F bond, we anticipate a modest decrease in the LogP of 3-(Fluoromethyl)piperidin-4-ol compared to piperidin-4-ol. This can influence membrane permeability and aqueous solubility.

3. Enhancement of Metabolic Stability: A primary driver for incorporating fluorine is to block sites of metabolic oxidation.[2] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. The fluoromethyl group is therefore expected to be less susceptible to oxidative metabolism, potentially leading to a longer in vivo half-life for the fluorinated compound.

The following table summarizes the predicted physicochemical properties of the two compounds based on available data for similar structures.[5][6]

CompoundStructurePredicted pKaPredicted LogP
Piperidin-4-ol~11.2~-0.35
3-(Fluoromethyl)piperidin-4-olLower than Piperidin-4-olLower than Piperidin-4-ol

Experimental Design for Comparative Benchmarking

To empirically validate these hypotheses, a series of head-to-head in vitro assays are proposed. The following sections provide detailed, self-validating protocols for the determination of LogP, metabolic stability, and target binding affinity.

Experimental Workflow Overview

Caption: A streamlined workflow for the comparative evaluation of the two piperidine analogs.

Detailed Experimental Protocols

Determination of Lipophilicity (LogP) by RP-HPLC

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a well-established and reliable method for determining the octanol-water partition coefficient (LogP).[7][8] The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.

Protocol:

  • Preparation of Standards: A series of standard compounds with known LogP values (e.g., uracil, acetophenone, toluene, naphthalene) are prepared as 1 mg/mL stock solutions in methanol.

  • Sample Preparation: 3-(Fluoromethyl)piperidin-4-ol and piperidin-4-ol are prepared as 1 mg/mL stock solutions in methanol.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 Infinity Series or equivalent.[9]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • A calibration curve is generated by plotting the logarithm of the retention time (log tR) of the standards against their known LogP values.

    • The LogP values of the test compounds are determined by interpolating their log tR values onto the calibration curve.

In Vitro Metabolic Stability Assay

Rationale: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in human liver microsomes.[10][11] A higher rate of parent compound depletion indicates lower metabolic stability.

Protocol:

  • Reagents:

    • Pooled human liver microsomes (e.g., from a commercial supplier).

    • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (100 mM, pH 7.4).

    • Test compounds and positive control (e.g., testosterone, verapamil) stock solutions (10 mM in DMSO).

    • Acetonitrile with an internal standard (e.g., tolbutamide) for reaction termination.

  • Incubation:

    • In a 96-well plate, combine phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.[12]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) as (0.693/t1/2) / (mg microsomal protein/mL).

Competitive Radioligand Binding Assay

Rationale: This assay determines the binding affinity (Ki) of the test compounds for a specific target receptor, for instance, a G-protein coupled receptor (GPCR).[13][14] It measures the ability of the test compounds to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

  • Materials:

    • Cell membranes expressing the target GPCR.

    • A suitable radioligand with high affinity and specificity for the target receptor.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Non-labeled competitor (for defining non-specific binding).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound or the non-labeled competitor.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[15]

    • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.

ParameterPiperidin-4-ol3-(Fluoromethyl)piperidin-4-olRationale for Difference
pKa Experimental ValueExperimental ValueInductive effect of fluorine
LogP Experimental ValueExperimental ValueIncreased polarity of C-F bond
Metabolic Stability (t1/2, min) Experimental ValueExperimental ValueC-F bond strength resists oxidation
Binding Affinity (Ki, nM) Experimental ValueExperimental ValueAltered conformation and electronics

Conclusion

This guide provides a robust framework for the comparative evaluation of 3-(Fluoromethyl)piperidin-4-ol and piperidin-4-ol. By systematically assessing their physicochemical properties, metabolic stability, and target affinity, researchers can gain valuable insights into the impact of this specific fluorination strategy. The provided protocols are designed to be self-validating and adhere to industry standards, ensuring the generation of high-quality, reproducible data. The anticipated results underscore the potential of strategic fluorination to enhance the drug-like properties of the versatile piperidine scaffold, offering a compelling case for its application in modern drug discovery programs.

References

  • Watson, P. S., Jiang, B., & Scott, P. J. (2019). The piperidine marketplace. Journal of Medicinal Chemistry, 62(17), 7763-7806.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Valkó, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution.
  • Kumar, K., & Sjö, P. (2012). Fluorine and its impact on drug design.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Agilent Technologies. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243-261.
  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Fluoromethyl)piperidin-4-ol. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Fluoromethyl)piperidin-4-ol

Executive Technical Summary 3-(Fluoromethyl)piperidin-4-ol is a high-value fluorinated heterocycle used primarily as a scaffold in medicinal chemistry to modulate basicity and metabolic stability (the "fluorine effect")....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

3-(Fluoromethyl)piperidin-4-ol is a high-value fluorinated heterocycle used primarily as a scaffold in medicinal chemistry to modulate basicity and metabolic stability (the "fluorine effect"). While specific toxicological data for this exact isomer may be sparse in public registries, its structural components—a secondary amine (piperidine) and a fluorinated alkyl group—dictate a strict safety profile.

The Core Directive: You must handle this compound as a Corrosive (due to the piperidine core) and a Potential Sensitizer/Bioactive (due to its design as a drug intermediate). Do not rely on the absence of a "Danger" symbol on a generic SDS; assume high potency.

Hazard Identification & Mechanistic Risk Assessment[1]

To understand the safety requirements, we must deconstruct the molecule's reactivity.

Structural MotifAssociated HazardMechanistic Insight
Piperidine Ring (2° Amine) Corrosive / Irritant Basic nitrogen (

~11 for parent) attacks lipid bilayers in skin/eyes, causing saponification and deep tissue burns.
Fluoromethyl Group (-CH₂F) Metabolic Stability The C-F bond is strong (approx. 116 kcal/mol), making it resistant to metabolism. However, thermal decomposition (fire) can release Hydrogen Fluoride (HF).
Hydroxyl Group (-OH) Polarity/Solubility Increases water solubility, facilitating rapid absorption through mucous membranes.

Critical Warning: While the C-F bond is stable under ambient conditions, never mix this compound with strong Lewis acids (e.g.,


, 

) without a rigorous exotherm control plan, as defluorination can occur under extreme forcing conditions.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" are insufficient for fluorinated amines. We utilize a Tiered Protection System based on exposure potential.

Tier 1: Routine Handling (Weighing < 1g, Closed Vials)
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Why? Safety glasses do not seal against airborne dust or micro-aerosols generated during static-heavy weighing.

  • Hand Protection: Double Nitrile Gloving .

    • Inner Layer: 4 mil (0.10 mm) Nitrile (inspection white).

    • Outer Layer: 5-8 mil Nitrile (high contrast blue/purple).

    • Rationale: Piperidines can permeate thin nitrile. The double layer provides a visual breach indicator and increases breakthrough time [1].

  • Respiratory: Fume hood (Face velocity: 100 fpm). No respirator required if contained.

Tier 2: Scale-Up (> 1g) or Solution Phase Handling
  • Hand Protection: Laminate Film Gloves (e.g., Silver Shield® / 4H®) worn under nitrile gloves.

    • Rationale: Laminate films offer >480 min breakthrough time for amines and halogenated solvents, whereas nitrile may degrade in <15 mins against concentrated amine solutions [2].

  • Body Protection: Tyvek® sleeves or a chemically resistant apron over the lab coat.

  • Respiratory: If handling outside a hood (not recommended) or dealing with fine powder, a PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cartridges is mandatory.

Operational Workflow: Step-by-Step

This protocol minimizes static discharge (common with piperidine salts) and exposure risk.

Phase A: Preparation
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Fluorinated solids are often fluffy and prone to static "jumping."

  • Taring: Tare the weighing boat inside the hood. Do not move the balance in and out.

Phase B: Handling
  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

  • Solubilization: If dissolving in DCM or Methanol, add solvent slowly.

    • Note: The amine heat of solvation can be exothermic. Ensure the vial is clamped, not held by hand.

Phase C: Decontamination
  • Wipe Down: Wipe the balance area with a dilute acetic acid solution (5%) followed by water. This neutralizes any trace amine residues.

  • Doffing: Remove outer gloves inside the hood; dispose of them as solid hazardous waste.

Visualized Workflows

Diagram 1: Operational Logic Flow

This diagram outlines the decision-making process for handling the compound safely.

G Start Start: Handling 3-(Fluoromethyl)piperidin-4-ol CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution / Liquid CheckState->Solution StaticRisk Risk: Static & Dust Solid->StaticRisk SplashRisk Risk: Splash & Permeation Solution->SplashRisk ActionSolid Action: Use Anti-Static Gun + Double Nitrile StaticRisk->ActionSolid ActionLiquid Action: Use Laminate Gloves + Face Shield if >100mL SplashRisk->ActionLiquid Waste Disposal: Halogenated Waste Stream ActionSolid->Waste ActionLiquid->Waste

Caption: Operational logic flow distinguishing risks between solid and solution phase handling.

Emergency Response Protocol

"Trust but Verify" System: In the event of exposure, assume the compound is corrosive and proceed immediately to decontamination. Do not wait for symptoms (burns can be delayed).

Skin Contact
  • Immediate Action: Drench zone with water for 15 minutes.

  • Neutralization: Do NOT use vinegar or acids on the skin. Use mild soap and water only.

  • Medical: Seek evaluation. Provide the SDS (or structural analog SDS) to the physician, highlighting the fluorinated amine structure.

Spill Management
  • Isolate: Close the fume hood sash. Evacuate the immediate lab bay.

  • Assess:

    • Minor (<5g): Absorb with "Universal" or "Basic" spill pads.

    • Major (>5g): Do not attempt cleanup without SCBA if dust is airborne. Contact EHS.

Diagram 2: Emergency Decision Tree

Emergency Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin/Eye Contact Type->Skin Inhalation Inhalation Type->Inhalation Flush Flush 15min (Water) No Neutralizers Skin->Flush FreshAir Move to Fresh Air Support Breathing Inhalation->FreshAir Medical Seek Medical Aid (Bring SDS) Flush->Medical FreshAir->Medical

Caption: Emergency response decision tree prioritizing immediate decontamination over neutralization.

Disposal Strategy

Proper disposal is critical due to the C-F bond, which prevents rapid biodegradation.

Waste StreamCriteriaProtocol
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene. Label as "Solid Hazardous Waste - Toxic/Corrosive."
Liquid Waste Mother liquors, reaction mixtures.Segregate into Halogenated Solvents. Do not mix with aqueous acid waste streams to prevent any risk of hydrolysis or unexpected buffering effects [3].
Rinsate First rinse of glassware.Collect as Halogenated Organic Waste. Subsequent rinses can go to standard wash.

Prohibited: Never dispose of this compound down the drain.[1] The fluorinated moiety persists in water tables.

References

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Amines. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • ECHA (European Chemicals Agency). (2023). Guidance on the Application of the CLP Criteria - Organic Fluorides. Retrieved from

  • OSHA (Occupational Safety and Health Administration). Laboratory Safety Guidance. Retrieved from

Sources

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